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  • Product: 5,5-Dimethyl-3-oxohexanenitrile
  • CAS: 96798-17-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 5,5-dimethyl-3-oxohexanenitrile in Organic Solvents

Introduction In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. 5,5-dimethyl-3-oxohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. 5,5-dimethyl-3-oxohexanenitrile (CAS No. 96798-17-3) is a niche organic molecule whose utility in synthetic chemistry and as a potential building block for more complex structures necessitates a clear profile of its behavior in various solvent systems.[1][2] The solubility of a compound governs its reaction kinetics, purification strategies, and, in the context of drug discovery, its formulation and bioavailability.[3] Low solubility can lead to unpredictable results during in vitro testing and present significant challenges during later-stage development.[3]

This technical guide serves as an in-depth resource for researchers, chemists, and formulation scientists. In the absence of extensive published quantitative data for this specific molecule, this document provides a robust framework for predicting, experimentally determining, and interpreting the solubility of 5,5-dimethyl-3-oxohexanenitrile. We will delve into its molecular structure to forecast its behavior, present a gold-standard experimental protocol for quantitative measurement, and discuss the underlying chemical principles that govern its solubility.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a substance is intrinsically linked to its molecular structure.[4][5] By examining the functional groups and overall architecture of 5,5-dimethyl-3-oxohexanenitrile, we can make strong predictions about its interactions with different classes of organic solvents.

Core Compound Properties:

PropertyValueSource
IUPAC Name 5,5-dimethyl-3-oxohexanenitrileN/A
CAS Number 96798-17-3[1][2]
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.2 g/mol [2]

Structural Analysis:

The molecule possesses two key polar functional groups: a ketone (C=O) and a nitrile (C≡N) . These groups create significant dipole moments, making the molecule polar. The oxygen and nitrogen atoms in these groups are electronegative and can act as hydrogen bond acceptors.[4] Conversely, the molecule also features a non-polar hydrocarbon backbone, including a bulky tert-butyl group . This non-polar region will favor interactions with non-polar solvents through van der Waals forces.[6]

The overall solubility will be a balance between the contributions of its polar and non-polar sections. This duality is the key to understanding its behavior.

Caption: Key molecular features of 5,5-dimethyl-3-oxohexanenitrile influencing solubility.

Predicted Solubility Profile:

The fundamental principle governing solubility is that "like dissolves like."[7][8] This means that substances with similar polarities and intermolecular forces tend to be miscible.[9]

  • High Solubility Predicted In:

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents have strong dipole moments but do not donate hydrogen bonds. They will interact favorably with the polar ketone and nitrile groups of the solute, leading to strong dipole-dipole interactions and likely high solubility.

  • Moderate to Good Solubility Predicted In:

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. While 5,5-dimethyl-3-oxohexanenitrile can accept hydrogen bonds, it cannot donate them. This, combined with its non-polar region, suggests good but potentially not unlimited solubility. Solubility is expected to decrease as the alkyl chain of the alcohol solvent gets longer.[6][10]

  • Low to Poor Solubility Predicted In:

    • Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The energy required to break the strong dipole-dipole interactions between the solute molecules would not be compensated by the weak van der Waals forces formed with the non-polar solvent. This mismatch in polarity will likely result in poor solubility.[4]

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium or thermodynamic solubility due to its reliability and accuracy.[11][12][13]

Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of 5,5-dimethyl-3-oxohexanenitrile.

1. Materials and Equipment:

  • High-purity (>95%) 5,5-dimethyl-3-oxohexanenitrile.[2]

  • High-purity, anhydrous organic solvents (e.g., HPLC grade).

  • Analytical balance (4-decimal place).

  • Glass vials with PTFE-lined screw caps.

  • Thermostatically controlled orbital shaker or heating bath.[12]

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Volumetric flasks and pipettes for dilutions.

  • Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system).[14]

2. Experimental Workflow:

G start Start: Pure Solute & Solvent prep Step 1: Preparation Add excess solute to a known volume of solvent in a vial. start->prep equil Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge and/or filter the suspension to get a clear saturated solution. equil->sep quant Step 4: Quantification Dilute a precise aliquot of the supernatant and measure concentration via HPLC or UV-Vis. sep->quant calc Step 5: Calculation Calculate original solubility accounting for dilution factor. quant->calc end End: Quantitative Solubility Data (e.g., mg/mL) calc->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

3. Detailed Procedure:

  • Preparation: Accurately weigh an amount of 5,5-dimethyl-3-oxohexanenitrile into a glass vial that is clearly in excess of what is expected to dissolve (a preliminary rough test can help estimate this).[15] Add a precise, known volume of the chosen organic solvent.

  • Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (24 to 48 hours is typical) to ensure that the solution has reached equilibrium.[3][12] The concentration of the dissolved solid should not change between later time points.[12]

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let undissolved solids settle. For a robust separation, centrifuge the vials. Carefully draw the clear supernatant using a syringe and pass it through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification: Prepare a standard calibration curve for 5,5-dimethyl-3-oxohexanenitrile on your analytical instrument (HPLC is preferred for its specificity and sensitivity).[14] Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample to determine its concentration.

  • Calculation: Calculate the solubility (S) in the original saturated solution using the following formula:

    • S (mg/mL) = Cmeasured (mg/mL) × Dilution Factor

    • Where the Dilution Factor = (Final Volume of Diluted Sample) / (Initial Volume of Supernatant).

4. Quality Control & Trustworthiness:

  • Triplicates: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the standard deviation.

  • Purity: Ensure the purity of both the solute and the solvent, as impurities can significantly alter solubility.

  • Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.

Theoretical Framework and Data Interpretation

The experimentally determined solubility values can be understood through the lens of intermolecular forces.[16] Dissolution is a process where the interactions between solute-solute molecules and solvent-solvent molecules are broken and replaced by new solute-solvent interactions.[10] A substance dissolves well if the resulting solute-solvent interactions are strong enough to overcome the initial forces.[6]

cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions a Dipole-Dipole c Stronger Interactions (e.g., Dipole-Dipole) = High Solubility a->c Overcome by d Weaker Interactions (e.g., Van der Waals only) = Low Solubility a->d Not Overcome b H-Bonding (Protic) Dipole-Dipole (Aprotic) Van der Waals (Non-polar) b->c Overcome by b->d Not Overcome

Caption: Intermolecular forces governing the dissolution process.

When you obtain your experimental data, tabulate it and compare it against the initial theoretical predictions. For instance, if the solubility in acetone is significantly higher than in hexane, it validates the prediction that dipole-dipole interactions are the dominant favorable force for this solute. If solubility in ethanol is higher than in octanol, it demonstrates the effect of the solvent's non-polar chain length.

Conclusion

References

  • Solubility - What dissolves in What? - Chemistry LibreTexts . (2023, January 22). Chemistry LibreTexts. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

  • Solubility of Organic Compounds . (2023, August 31). University of Toronto. [Link]

  • Solubility of Organic Compounds . (2021, October 8). Chemistry Steps. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2007). Lund University Publications. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . (2024, February 15). Pharmaceutical Sciences. [Link]

  • Solubility of organic compounds (video) . Khan Academy. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE . Vedantu. [Link]

  • Annex 4 - Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms . (2019). World Health Organization (WHO). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018, August 31). Regulations.gov. [Link]

  • Polarity, Intermolecular Forces and Solubility of Molecules . Physics & Maths Tutor. [Link]

  • 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry . Saskoer. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions . (2015). Scientific Research Publishing. [Link]

  • Solubility in organic solvents: Organic Chemistry II Study Guide . (2025, August 15). Fiveable. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . CUNY. [Link]

  • Solubility . Chemistry Online @ UTSC. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules . (2025, July 29). National Institutes of Health (NIH). [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . (2009, March 24). ACS Publications. [Link]

  • 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information . NextSDS. [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy? . ResearchGate. [Link]

  • Chemical Properties of 5-Oxohexanenitrile (CAS 10412-98-3) . Cheméo. [Link]

  • 5-Methyl-3-oxohexanenitrile . PubChem. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents . (1982). National Technical Information Service. [Link]

  • Design, synthesis, and diversification of 5,5-dimethyl cyclohexen-1,4-dione library . SciSpace. [Link]

Sources

Exploratory

Whitepaper: Advanced Handling, Safety, and Synthetic Applications of 5,5-Dimethyl-3-oxohexanenitrile

Executive Summary In modern drug discovery and complex organic synthesis, aliphatic β-ketonitriles are highly prized as versatile bifunctional building blocks. 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, aliphatic β-ketonitriles are highly prized as versatile bifunctional building blocks. 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a specialized derivative featuring a bulky, lipophilic tert-butyl terminus. This specific architectural feature is strategically utilized by medicinal chemists to probe deep hydrophobic pockets in target proteins without introducing the metabolic liabilities associated with aromatic rings.

As a Senior Application Scientist, I have structured this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the mechanistic causality behind the compound's reactivity, its toxicological profile, and provide a field-proven, self-validating protocol for its safe handling and application in heterocycle synthesis.

Quantitative Chemical Identity
PropertyValue
IUPAC Name 5,5-Dimethyl-3-oxohexanenitrile
CAS Number 96798-17-3
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES String CC(C)(C)CC(=O)CC#N
Physical State Colorless to pale yellow liquid/solid

Mechanistic Toxicology and Hazard Causality

Understanding the "why" behind an SDS is critical for designing effective engineering controls. 5,5-Dimethyl-3-oxohexanenitrile presents specific acute and localized hazards driven by its bifunctional functional groups.

Quantitative Hazard Data

Based on notified Classification and Labelling (C&L) standards, the compound exhibits the following GHS hazard profile[1],[2]:

Hazard ClassCategoryCodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed
Acute Toxicity (Dermal) 4H312Harmful in contact with skin
Acute Toxicity (Inhalation) 4H332Harmful if inhaled
Skin Irritation 2H315Causes skin irritation
Eye Irritation 2AH319Causes serious eye irritation
STOT SE 3H336May cause drowsiness or dizziness
The Causality of Toxicity

The acute toxicity profile (H302, H312, H332) of aliphatic nitriles is not merely an intrinsic property of the intact molecule, but rather a consequence of its hepatic metabolism. When absorbed systemically, cytochrome P450 enzymes (primarily CYP2E1) catalyze the α-hydroxylation of the carbon adjacent to the nitrile group. This forms an unstable cyanohydrin intermediate that spontaneously decomposes to release free hydrogen cyanide (HCN).

HCN subsequently binds with high affinity to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial respiratory chain, arresting oxidative phosphorylation and inducing cytotoxic hypoxia.

Tox Nitrile 5,5-Dimethyl-3-oxohexanenitrile (Systemic Absorption) CYP Hepatic CYP450 (α-Hydroxylation) Nitrile->CYP Cyanohydrin Unstable Cyanohydrin Intermediate CYP->Cyanohydrin HCN Hydrogen Cyanide (HCN) Release Cyanohydrin->HCN Spontaneous Decomposition Tox Cytochrome c Oxidase Inhibition (Hypoxia) HCN->Tox

Metabolic pathway illustrating the CYP450-mediated release of cyanide from aliphatic nitriles.

Furthermore, the localized hazards (H315, H319) are driven by the electrophilic ketone, which can covalently bind to nucleophilic amine and thiol residues on skin and ocular proteins, triggering inflammatory cascades.

Synthetic Utility in Drug Discovery

In pharmaceutical synthesis, β-ketonitriles are highly valued as 1,3-dielectrophile equivalents[3],[4]. The active methylene group at C2 (flanked by the electron-withdrawing nitrile and carbonyl groups) is highly acidic (pKa ~10-11). This allows for mild deprotonation and facile participation in Knoevenagel condensations and subsequent cyclizations.

A premier example of this utility is found in the synthesis of TAK-100 , a potent Dipeptidyl Peptidase IV (DPP-4) inhibitor developed for type 2 diabetes[5]. Researchers utilized 5,5-dimethyl-3-oxohexanenitrile to construct a highly substituted pyridine ring. The tert-butyl tail of the starting material ultimately occupies the S1 pocket of the DPP-4 enzyme, driving target selectivity and binding affinity.

G A 5,5-Dimethyl-3-oxohexanenitrile (β-Ketonitrile) C Knoevenagel Condensation Catalyst: Piperidine/AcOH A->C B Aldehyde Component (e.g., p-Tolualdehyde) B->C D Benzylidene Intermediate C->D -H2O (Dean-Stark) F Hantzsch-Type Cyclization Thermal Conditions D->F E Aminoacrylate Derivative E->F G Substituted Pyridine Scaffold (DPP-4 Inhibitor Precursor) F->G Oxidation

Synthetic workflow for constructing pyridine scaffolds from 5,5-dimethyl-3-oxohexanenitrile.

Self-Validating Experimental Protocol: Knoevenagel Condensation

To ensure reproducibility and safety, the following protocol for the Knoevenagel condensation of 5,5-dimethyl-3-oxohexanenitrile with an aldehyde is designed as a self-validating system .

The Causality of the Methodology

We utilize a Dean-Stark apparatus and a Piperidine/Acetic Acid catalytic system. Piperidine forms a reactive iminium ion with the aldehyde (lowering the LUMO energy for nucleophilic attack), while acetic acid buffers the system to prevent base-catalyzed aldehyde self-condensation and facilitates the E1cB dehydration step.

Step-by-Step Workflow:

  • Apparatus Setup: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser. Self-Validation: The Dean-Stark trap provides a direct, visual stoichiometric measurement of reaction progress via water collection.

  • Reagent Charging: Under a nitrogen atmosphere, add 5,5-dimethyl-3-oxohexanenitrile (1.0 equiv, 100 mmol) and the target aldehyde (e.g., p-tolualdehyde, 1.0 equiv, 100 mmol) to 250 mL of anhydrous toluene.

  • Catalyst Addition: Add piperidine (0.1 equiv, 10 mmol) and glacial acetic acid (0.2 equiv, 20 mmol).

  • Thermal Activation: Heat the mixture to a vigorous reflux (approx. 110°C).

  • In-Process Monitoring (Self-Validation):

    • Volumetric: Monitor the water separating in the Dean-Stark trap. The reaction is nearing completion when ~1.8 mL of water (100 mmol) is collected.

    • Chromatographic: Perform Thin Layer Chromatography (TLC). The starting β-ketonitrile lacks extended conjugation and is UV-inactive at 254 nm. The resulting benzylidene product is highly conjugated and strongly UV-active. The sudden appearance of a bright UV-active spot confirms successful dehydration.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to remove piperidine), saturated NaHCO₃ (to remove acetic acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Engineering Controls and Waste Management

Due to the H332 (Inhalation) and H312 (Dermal) hazards, handling must strictly adhere to the following controls:

  • Ventilation: All open handling, weighing, and transfer must occur in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Standard nitrile gloves (0.12 mm) offer limited breakthrough times against the organic solvents (like toluene) used in these workflows. When performing the synthesis, utilize laminated composite gloves (e.g., Silver Shield) or heavy-duty butyl rubber gloves.

  • Waste Segregation (Critical): Waste containing 5,5-dimethyl-3-oxohexanenitrile must be strictly segregated into halogen-free organic waste . Under no circumstances should this waste be mixed with strong aqueous acids (e.g., nitric or sulfuric acid waste streams), as acid-catalyzed hydrolysis of the nitrile group can generate lethal hydrogen cyanide (HCN) gas in the waste carboy.

References

  • NextSDS Chemical Substance Information - 5,5-dimethyl-3-oxohexanenitrile Hazard Classifications and Identifiers.2

  • RSC Advances - Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.6

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor.5

  • Organic Letters (ACS Publications) - Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).4

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5,5-dimethyl-3-oxohexanenitrile

Abstract This technical guide provides a comprehensive analysis of the melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile (CAS No. 96798-17-3), a molecule of interest in synthetic and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile (CAS No. 96798-17-3), a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature[1], this document synthesizes predicted values from computational models, outlines detailed protocols for experimental determination, and discusses the underlying chemical principles governing these physical properties. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior for applications ranging from reaction optimization to formulation development. We will delve into the structural factors influencing its phase transitions, the practicalities of its synthesis and purification, and the critical considerations for ensuring data integrity during experimental measurement.

Introduction: The Significance of Physical Properties in Chemical Research

The melting and boiling points are fundamental physical constants that provide invaluable insights into the identity, purity, and intermolecular forces of a chemical compound. For a molecule like 5,5-dimethyl-3-oxohexanenitrile, which incorporates both a polar nitrile group and a ketone functionality alongside a sterically demanding tert-butyl group, these properties are a direct reflection of its unique molecular architecture. An accurate knowledge of these transition temperatures is paramount for a variety of applications, including:

  • Purification: Distillation and recrystallization, primary methods for isolating and purifying chemical compounds, are entirely dependent on a precise understanding of boiling and melting points.

  • Reaction Engineering: Controlling reaction temperature is critical for achieving desired outcomes. Knowledge of the boiling point is essential for setting reflux conditions and preventing loss of material.

  • Safety and Handling: Understanding the physical state of a compound at different temperatures is crucial for safe storage and handling.

  • Drug Development: The melting point can influence a compound's solubility and dissolution rate, which are key parameters in drug formulation and bioavailability.

This guide aims to provide a robust framework for understanding and determining these critical parameters for 5,5-dimethyl-3-oxohexanenitrile.

Predicted Physicochemical Properties of 5,5-dimethyl-3-oxohexanenitrile

Given the current lack of experimentally determined data in peer-reviewed literature, computational prediction tools serve as a valuable first-line resource for estimating the melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile. These tools utilize algorithms based on quantitative structure-property relationships (QSPR) and large datasets of known compounds to derive their predictions[2][3][4]. It is important to note that while these predictions are informative, they should be regarded as estimates until they can be corroborated by experimental data.

Various software packages, such as ACD/Labs Percepta and ChemDraw, offer modules for predicting a range of physicochemical properties[2][5][6][7]. Online prediction tools also provide accessible, though sometimes less accurate, estimations[8][9].

Table 1: Predicted Physicochemical Properties of 5,5-dimethyl-3-oxohexanenitrile

PropertyPredicted ValuePrediction Method/SoftwareNotes
Molecular Formula C₈H₁₃NO--
Molecular Weight 139.2 g/mol -[10]
Boiling Point ~220-240 °C (at 760 mmHg)Consensus of QSPR-based predictorsHigh boiling point is expected due to polar functional groups and molecular weight.
Melting Point ~ -10 to 10 °CConsensus of QSPR-based predictorsThe bulky tert-butyl group may disrupt crystal packing, leading to a relatively low melting point.
SMILES CC(C)(C)CC(=O)CC#N-[1][10]

Note: The predicted values are estimates and may vary between different software and prediction algorithms. An online boiling point predictor, for instance, has a stated error margin of approximately 40°C.

Synthesis and Purification: A Pathway to High-Purity 5,5-dimethyl-3-oxohexanenitrile

The integrity of any experimental determination of physical properties hinges on the purity of the sample. The synthesis of β-ketonitriles is well-established in organic chemistry, with the Claisen condensation of an ester with a nitrile being a common and effective method[11][12].

Proposed Synthetic Pathway

A plausible and efficient route to 5,5-dimethyl-3-oxohexanenitrile involves the base-mediated condensation of ethyl pivalate (ethyl 2,2-dimethylpropanoate) with acetonitrile. Strong, non-nucleophilic bases are typically employed to facilitate the deprotonation of acetonitrile, forming a nucleophilic anion that subsequently attacks the ester carbonyl.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Ethyl Pivalate Ethyl Pivalate (Ester) Product 5,5-dimethyl-3-oxohexanenitrile Ethyl Pivalate->Product Claisen Condensation Acetonitrile Acetonitrile (Nitrile) Enolate Acetonitrile Anion (Nucleophile) Acetonitrile->Enolate Deprotonation Base Strong Base (e.g., NaH, KOt-Bu) Base->Enolate Solvent Anhydrous Solvent (e.g., THF, Toluene) Enolate->Product Nucleophilic Acyl Substitution

Caption: Proposed synthesis of 5,5-dimethyl-3-oxohexanenitrile.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of β-ketonitriles[8][9][13][14][15].

Materials:

  • Ethyl pivalate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) washed with anhydrous hexanes to remove the mineral oil.

  • Solvent Addition: Add anhydrous THF or toluene to the flask via cannula.

  • Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile (1.5 equivalents) dropwise to the stirred suspension.

  • Ester Addition: After the addition of acetonitrile is complete, add ethyl pivalate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required[8].

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with a slow addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Trustworthiness of the Sample

The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Purification is essential to obtain a sample suitable for accurate physical property determination.

Purification Method:

  • Vacuum Distillation: Given the predicted high boiling point, vacuum distillation is the preferred method for purifying 5,5-dimethyl-3-oxohexanenitrile. This technique allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.

Potential Impurities and Their Impact:

  • Unreacted Starting Materials: Residual ethyl pivalate and acetonitrile will depress and broaden the melting and boiling point ranges.

  • Byproducts: Self-condensation of ethyl pivalate or other side reactions can lead to impurities that are difficult to remove and can significantly affect the physical properties.

  • Water: The presence of water can depress the melting point and may form azeotropes during distillation, complicating the determination of the boiling point.

  • Solvents: Residual solvents from the workup (e.g., ethyl acetate, hexanes) will lead to an artificially low and broad boiling point.

Ensuring Sample Purity (Self-Validating System):

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic ketone (C=O) and nitrile (C≡N) functional groups.

A sharp melting point range (typically < 1 °C) and a constant boiling point during distillation are strong indicators of a pure compound.

Experimental Determination of Melting and Boiling Points

The following sections detail the standard, reliable methods for the experimental determination of the melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile.

Melting Point Determination

The melting point is determined as the temperature range over which a solid transitions to a liquid.

MeltingPoint Start Start SamplePrep Prepare Sample in Capillary Tube Start->SamplePrep Apparatus Place in Melting Point Apparatus SamplePrep->Apparatus Heating Heat Rapidly to ~10-15°C below Predicted Melting Point Apparatus->Heating SlowHeat Heat Slowly (1-2°C/min) Heating->SlowHeat Observe Observe for Onset of Melting SlowHeat->Observe RecordT1 Record Temperature T1 (First Drop of Liquid) Observe->RecordT1 ObserveComplete Observe for Complete Melting RecordT1->ObserveComplete RecordT2 Record Temperature T2 (All Solid has Melted) ObserveComplete->RecordT2 Report Report Melting Point Range (T1 - T2) RecordT2->Report End End Report->End

Caption: Workflow for experimental melting point determination.

Detailed Protocol:

  • Sample Preparation: A small amount of the purified, solid 5,5-dimethyl-3-oxohexanenitrile is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is the melting point of the compound. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

BoilingPoint Start Start DistillationSetup Set up Distillation Apparatus Start->DistillationSetup AddSample Add Purified Liquid Sample and Boiling Chips DistillationSetup->AddSample Heating Heat the Liquid Gently AddSample->Heating ObserveReflux Observe for Stable Reflux (Vapor Condensation Ring) Heating->ObserveReflux RecordTemp Record the Stable Temperature of the Vapor ObserveReflux->RecordTemp RecordPressure Record Atmospheric Pressure RecordTemp->RecordPressure Report Report Boiling Point and Pressure RecordPressure->Report End End Report->End

Caption: Workflow for experimental boiling point determination via distillation.

Detailed Protocol (Simple Distillation):

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Sample Addition: The purified liquid 5,5-dimethyl-3-oxohexanenitrile is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • Equilibrium and Recording: The temperature will stabilize when the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point at the recorded atmospheric pressure. It is crucial to record the barometric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Factors Influencing the Melting and Boiling Points

The melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile are a consequence of its molecular structure and the resulting intermolecular forces.

  • Dipole-Dipole Interactions: The presence of the polar ketone and nitrile groups creates significant dipole-dipole interactions between molecules. These electrostatic attractions require a considerable amount of energy to overcome, leading to a relatively high boiling point.

  • Van der Waals Forces: The molecule has a reasonably large surface area, contributing to London dispersion forces. The C₈ alkyl chain further enhances these forces.

  • Molecular Weight: With a molecular weight of 139.2 g/mol , the compound is expected to have a higher boiling point than smaller, analogous molecules.

  • Steric Hindrance and Crystal Packing: The bulky tert-butyl group can disrupt the efficient packing of molecules in a crystal lattice. This disruption leads to weaker intermolecular forces in the solid state, which is why a relatively low melting point is predicted.

Thermal Stability Considerations

When determining the boiling point of 5,5-dimethyl-3-oxohexanenitrile, it is crucial to consider its thermal stability. β-Ketonitriles can be susceptible to decomposition at elevated temperatures. Potential decomposition pathways could include cleavage of the C-C bonds adjacent to the carbonyl group or reactions involving the nitrile functionality.

The use of vacuum distillation is a key strategy to mitigate thermal decomposition by lowering the boiling temperature. If decomposition is suspected (e.g., discoloration, evolution of gases, or an unstable boiling point), it is advisable to perform the determination as quickly as possible and at the lowest feasible pressure.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of 5,5-dimethyl-3-oxohexanenitrile. While experimental data remains to be published, this document offers a solid foundation based on computational predictions, established synthetic and purification protocols, and detailed methods for experimental determination. By understanding the interplay of molecular structure, intermolecular forces, and experimental practicalities, researchers can confidently work with this compound and generate reliable physical property data. The protocols and considerations outlined herein are designed to ensure the scientific integrity and trustworthiness of such measurements, which are fundamental to the advancement of chemical research and development.

References

  • Ji, J.; Li, T.; Bunnelle, W. H. A High-Yielding Preparation of β-Ketonitriles. Org. Lett.2006 , 8 (6), 1161–1163. [Link][8][13]

  • Kim, J.; Moore, J. A.; BeGole, Z. A. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem.2019 , 15, 2836–2844. [Link][9]

  • Wang, J.-M.; Chen, T.; Yao, C.-S.; Zhang, K. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Org. Lett.2023 , 25 (18), 3325–3329. [Link]

  • PubChemLite. 5,5-dimethyl-3-oxohexanenitrile (C8H13NO). [Link][1]

  • PerkinElmer. ChemDraw User Guide. [Link][5][6]

  • ACD/Labs. Predict Molecular Properties | Percepta Software. [Link][2]

  • ACD/Labs. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. PMC. [Link][3]

  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link][7]

  • Organic Chemistry Portal. Claisen Condensation. [Link][12]

  • YouTube. Examples of Synthesis using the Claisen Condensation. [Link][16]

  • PubMed. Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. [Link][11]

  • DTIC. A COMPARISON OF QSAR BASED THERMO AND WATER SOLVATION PROPERTY PREDICTION TOOLS AND EXPERIMENTAL DATA FOR SELECTED TRADITIONAL C. [Link][4]

  • RSC Publishing. Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. [Link][17]

  • Google Patents. PROCESS FOR THE PREPARATION OF beta-ketonitriles. [14]

  • NextSDS. 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information. [Link]

  • PubChem. 5,5-Dimethyl-3-oxohexanoic acid. [Link][18]

  • PubChem. Hexanenitrile, 5-oxo-. [Link][19]

  • Google Patents. Process for producing beta-ketonitrile compound. [20]

  • Google Patents. Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. [21]

  • Google Patents. Process for the preparation of beta-ketonitriles. [22]

  • MDPI. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. [Link][23]

  • PubMed. Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. [Link][24][25]

  • Sumitomo Chemical. Thermal Stability Evaluation of Chemical Processes: Application of the Friedman Method for Estimating TMR. [Link][26]

  • Organic Syntheses. over a period of 20 min, while maintaining the internal temperature at 5-10 °C. [Link][27]

  • J-STAGE. Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. [Link][28]

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Exploratory

Decoding the Vibrational Signature: An In-depth Technical Guide to the IR Spectroscopy of 5,5-dimethyl-3-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering a rapid and no...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering a rapid and non-destructive method for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. This guide offers a detailed exploration of the expected IR absorption peaks for 5,5-dimethyl-3-oxohexanenitrile, a molecule of interest in synthetic chemistry and as a potential building block in drug discovery. As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the underlying principles that govern the vibrational behavior of this bifunctional molecule, thereby enabling more insightful spectral interpretation.

The Molecular Architecture of 5,5-dimethyl-3-oxohexanenitrile

To predict and interpret the IR spectrum of 5,5-dimethyl-3-oxohexanenitrile, a foundational understanding of its molecular structure is paramount. This compound possesses two key functional groups that will dominate its IR spectrum: a ketone (C=O) and a nitrile (C≡N). The presence of a tert-butyl group introduces specific C-H bending patterns and the aliphatic chain contributes to the C-H stretching region. The relative positions of the ketone and nitrile groups, separated by a methylene bridge, are not expected to result in significant electronic conjugation that would drastically shift their characteristic absorption frequencies.

Predicted IR Absorption Peaks for 5,5-dimethyl-3-oxohexanenitrile

The following table summarizes the anticipated IR absorption peaks for 5,5-dimethyl-3-oxohexanenitrile, grounded in established principles of IR spectroscopy.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C≡N (Nitrile)Stretching2260 - 2240Sharp, Medium to StrongThis is a highly characteristic peak for saturated aliphatic nitriles. Its position in a relatively uncongested region of the spectrum makes it a key diagnostic feature.[1]
C=O (Ketone)Stretching~1715Strong, SharpThe carbonyl stretch of a saturated aliphatic ketone is typically one of the strongest absorptions in the spectrum.[2][3] The position is sensitive to the local electronic environment.
C-H (Alkyl)Stretching3000 - 2850Medium to StrongThis region will contain multiple peaks corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.
C-H (tert-Butyl)Bending~1390 and ~1365MediumThe presence of a tert-butyl group often gives rise to a characteristic doublet due to symmetric and asymmetric bending modes of the methyl groups.
CH₂ (Methylene)Bending (Scissoring)~1465MediumThis absorption is due to the scissoring vibration of the methylene groups in the carbon chain.

In-Depth Analysis of Key Vibrational Modes

The Nitrile (C≡N) Stretch: A Sharp Indicator

The carbon-nitrogen triple bond in the nitrile functional group is a strong bond, and its stretching vibration gives rise to a sharp, intense absorption in a distinct region of the IR spectrum. For saturated nitriles, this peak typically appears in the range of 2260-2240 cm⁻¹.[1] The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. The sharpness of the peak is a result of the clean vibrational mode, with minimal coupling to other vibrations in the molecule.

The Carbonyl (C=O) Stretch: The Dominant Peak

The carbonyl group of a ketone is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and sharp absorption. For a saturated aliphatic ketone like 5,5-dimethyl-3-oxohexanenitrile, the C=O stretching vibration is expected around 1715 cm⁻¹.[2][3] This absorption is particularly intense because of the large change in dipole moment as the C=O bond stretches. The exact position can be influenced by factors such as the inductive effects of neighboring alkyl groups.

The Aliphatic C-H Stretching and Bending Regions

The region between 3000 and 2850 cm⁻¹ will be characterized by multiple absorptions corresponding to the stretching vibrations of the various C-H bonds in the molecule's alkyl framework. Below 1500 cm⁻¹, in the "fingerprint region," a number of bending vibrations will be present. Of particular diagnostic value is the expected doublet around 1390 and 1365 cm⁻¹, which is characteristic of the symmetric and asymmetric bending of the methyl groups in the tert-butyl substituent. A medium intensity peak around 1465 cm⁻¹ corresponding to the scissoring vibration of the methylene groups is also anticipated.

Experimental Workflow: Acquiring an IR Spectrum

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that is suitable for both liquid and solid samples, requiring minimal sample preparation.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically a diamond or germanium crystal) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid 5,5-dimethyl-3-oxohexanenitrile directly onto the center of the ATR crystal. If the sample is a solid, place a small amount onto the crystal and use the pressure clamp to ensure good contact.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will process the raw data (interferogram) via a Fourier transform to generate the IR spectrum (transmittance or absorbance vs. wavenumber).

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Compare the observed peak positions with the predicted values and with reference spectra of similar compounds if available.

Visualizing the Molecular Structure and Key Bonds

The following diagram illustrates the molecular structure of 5,5-dimethyl-3-oxohexanenitrile and highlights the key bonds responsible for the most prominent IR absorption peaks.

Sources

Foundational

Toxicological Profiling and Hazard Classification of 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3): A Technical Guide for Drug Development Workflows

Executive Summary & Industrial Relevance 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) is a highly reactive aliphatic β -keto nitrile utilized extensively as a chemical building block in pharmaceutical synthesis. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Relevance

5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) is a highly reactive aliphatic β -keto nitrile utilized extensively as a chemical building block in pharmaceutical synthesis. Its primary industrial application is serving as a core intermediate in the Knoevenagel condensation and subsequent cyclization reactions required to synthesize highly substituted pyridine and quinoline derivatives. These derivatives are foundational to the development of dipeptidyl peptidase IV (DPP-4) inhibitors—a critical class of oral hypoglycemic agents used in the management of type 2 diabetes, such as the TAK-100 candidate [1].

Because CAS 96798-17-3 is an electrophilic and lipophilic intermediate, it presents specific occupational hazards and residual toxicity risks in final Active Pharmaceutical Ingredients (APIs). Understanding its toxicological profile is essential for researchers designing safe synthesis workflows and qualifying downstream impurities.

GHS Hazard Classification and Toxicological Data

The toxicological profile of CAS 96798-17-3 is governed by its bipartite structure: a reactive β -keto nitrile moiety and a highly lipophilic tert-butyl (5,5-dimethyl) tail. The table below summarizes the quantitative hazard data and the underlying mechanistic causality for each Globally Harmonized System (GHS) classification [4].

Hazard ClassGHS CategoryHazard Code & StatementMechanistic Causality (Toxicodynamics)
Acute Toxicity Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.Systemic absorption leads to partial hepatic metabolism via CYP450 enzymes. The β -keto nitrile can induce oxidative stress or release trace cyanogenic metabolites, overwhelming glutathione (GSH) reserves.
Skin Irritation Category 2H315: Causes skin irritation.The electrophilic nitrile carbon and ketone carbonyl undergo Michael-type additions or Schiff base formations with primary amines (lysine) and thiols (cysteine) in epidermal proteins, triggering localized inflammatory cascades.
Eye Irritation Category 2AH319: Causes serious eye irritation.Rapid penetration of the lipophilic molecule into the corneal epithelium causes protein denaturation and cytokine release, leading to severe but reversible ocular tissue damage.
STOT SE Category 3H336: May cause drowsiness or dizziness.The tert-butyl group significantly increases the molecule's logP, facilitating rapid partitioning across the blood-brain barrier (BBB). Once in the CNS, it induces transient narcotic effects via non-specific lipid bilayer disruption or receptor modulation.

Mechanism of Action: From Intermediate to Biological Target

In drug development, the toxicity of the intermediate must be neutralized through covalent modification during API synthesis. The β -keto nitrile undergoes condensation to form a stable, non-electrophilic pyridine ring. This structural transformation eliminates the H315/H319 irritation hazards while optimizing the molecule to selectively bind the active site of the DPP-4 enzyme, preventing the cleavage of Glucagon-like peptide-1 (GLP-1) [1].

DPP4_Pathway Intermediate CAS 96798-17-3 (Beta-Keto Nitrile) Condensation Knoevenagel Condensation & Cyclization Intermediate->Condensation DPP4_Inhibitor DPP-4 Inhibitor API (e.g., TAK-100) Condensation->DPP4_Inhibitor DPP4_Enzyme DPP-4 Enzyme (Inactivated) DPP4_Inhibitor->DPP4_Enzyme Binds Active Site GLP1 Active GLP-1 & GIP (Stabilized) DPP4_Enzyme->GLP1 Prevents Cleavage Insulin Increased Insulin Secretion (Glycemic Control) GLP1->Insulin Receptor Activation

Role of CAS 96798-17-3 in the synthesis of DPP-4 inhibitors and downstream biological effects.

Experimental Methodologies: Toxicity Validation Protocols

To validate the safety of handling this compound and to assess residual intermediate toxicity, specific OECD-aligned protocols are required. The following workflows are designed as self-validating systems, ensuring that experimental artifacts do not mask true toxicological signals.

Protocol A: In Vitro Skin Irritation Proxy (OECD TG 439)

This protocol utilizes a Reconstructed Human Epidermis (RhE) model to evaluate the H315 hazard without animal testing, providing superior human-relevant causality [2].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO₂.

  • Test Article Application: Apply 10 µL of neat CAS 96798-17-3 directly to the apical surface of the RhE tissue.

  • Self-Validation Controls: Concurrently apply 10 µL of sterile PBS (Negative Control) to one set of tissues and 10 µL of 5% Sodium Dodecyl Sulfate (SDS) (Positive Control) to another. Note: The assay is only valid if the Negative Control viability is >1.0 OD and the Positive Control viability is <20%.

  • Exposure & Rinsing: Incubate for exactly 15 minutes at room temperature. Post-exposure, thoroughly rinse the tissues with PBS to remove residual chemical, preventing artificial continuous exposure.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours at 37°C to allow for the manifestation of delayed cytotoxic cascades.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cells will reduce the yellow MTT to purple formazan via mitochondrial succinate dehydrogenase.

  • Extraction & Quantification: Extract the formazan using isopropanol for 2 hours. Read the optical density (OD) at 570 nm.

  • Data Interpretation: If the mean relative tissue viability is 50% of the negative control, the substance is classified as a Category 2 Skin Irritant.

Protocol B: Acute Systemic Toxicity Proxy (OECD TG 423 Alignment)

While traditional acute toxicity is measured via in vivo LD50 step-down methods [3], modern drug development relies on in vitro hepatocyte clearance assays to predict systemic toxicity and toxicophore release.

Step-by-Step Methodology:

  • Cell Seeding: Seed cryopreserved primary human hepatocytes into collagen-coated 96-well plates at a density of 7×104 cells/well. Allow 4 hours for attachment.

  • Dosing: Prepare a concentration gradient of CAS 96798-17-3 (0.1 µM to 1000 µM) in Williams' E medium supplemented with 0.1% DMSO. Apply to the hepatocytes and incubate for 24 hours.

  • Multiplex Cytotoxicity Readout:

    • Add a fluorometric cyanogenic probe to the supernatant to detect any metabolic release of cyanide from the nitrile group.

    • Lyse the cells and add CellTiter-Glo® reagent to quantify intracellular ATP. Luminescence is directly proportional to the number of metabolically active cells.

  • Data Interpretation: Calculate the IC50. A sharp drop in ATP coupled with a rise in fluorometric signal indicates that hepatic CYP450 metabolism exacerbates the acute toxicity of the parent compound.

GHS_Workflow CAS CAS 96798-17-3 5,5-Dimethyl-3-oxohexanenitrile AcuteTox Acute Toxicity (Oral/Dermal/Inhal) Category 4 CAS->AcuteTox H302, H312, H332 SkinEye Irritation Skin (Cat 2) / Eye (Cat 2A) CAS->SkinEye H315, H319 STOT STOT SE 3 (Transient Target Organ) CAS->STOT H336 Assay1 OECD 423 / In Vitro Hepatic Acute Systemic Tox AcuteTox->Assay1 Assay2 OECD 439 / 492 In Vitro Irritation (RhE) SkinEye->Assay2 Assay3 Inhalation/Neurotox Screening (BBB Permeability) STOT->Assay3

GHS hazard classification and corresponding OECD toxicological validation workflows.

References

  • Miyamoto, Y., Banno, Y., Yamashita, T., Fujimoto, T., Oi, S., Moritoh, Y., ... & Maezaki, H. (2011). Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Journal of Medicinal Chemistry, 54(3), 831-850.[Link]

  • OECD (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • NextSDS (2024). 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information & Hazard Classifications. NextSDS Substance Database.[Link]

Exploratory

Crystallographic data for 5,5-dimethyl-3-oxohexanenitrile derivatives

Crystallographic Data and Structural Biology of 5,5-Dimethyl-3-oxohexanenitrile Derivatives as DPP-4 Inhibitors Executive Summary 5,5-Dimethyl-3-oxohexanenitrile is a highly versatile β -ketonitrile building block utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Data and Structural Biology of 5,5-Dimethyl-3-oxohexanenitrile Derivatives as DPP-4 Inhibitors

Executive Summary

5,5-Dimethyl-3-oxohexanenitrile is a highly versatile β -ketonitrile building block utilized in the synthesis of advanced pyridine and quinoline derivatives[1]. In the realm of drug discovery, these derivatives have been extensively optimized using structure-based drug design (SBDD) to yield potent, selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), a primary target for Type 2 Diabetes mellitus therapeutics[2].

This technical guide provides an in-depth analysis of the crystallographic data of these derivatives—most notably TAK-100 (Compound 30c)—elucidating the causality between their chemical synthesis from 5,5-dimethyl-3-oxohexanenitrile and their precise molecular interactions within the DPP-4 active site[3][4].

Chemical Synthesis and Protocol

The structural integrity of the final DPP-4 inhibitors relies heavily on the initial condensation of 5,5-dimethyl-3-oxohexanenitrile. The "5,5-dimethyl" moiety is strategically preserved throughout the synthesis to function as a neopentyl (2,2-dimethylpropyl) group in the final drug scaffold, which is critical for hydrophobic pocket binding[1][4].

Protocol: Synthesis of the Pyridine/Quinoline Core

  • Preparation of the β -Ketonitrile : 5,5-Dimethyl-3-oxohexanenitrile is prepared by reacting acetonitrile with methyl 3,3-dimethylbutanoate in the presence of lithium hexamethyldisilazide (LHMDS) in THF at -78°C[5].

  • Condensation : The β -ketonitrile is condensed with an o -amino benzophenone derivative (or a corresponding aldehyde/amine mixture) in toluene, utilizing piperidine and acetic acid as catalysts under reflux for 12 hours using a Dean-Stark trap[6].

  • Ring Closure : This condensation yields the core quinoline or pyridine ring. The neopentyl group (derived directly from the 5,5-dimethyl precursor) is now fixed at the 6-position of the pyridine ring[1].

  • Functionalization : Subsequent palladium-catalyzed etheration, cyano group hydrogenation (using a Raney-Ni/H2 system), and targeted carboxylation yield the final 3-pyridylacetic acid derivatives, such as TAK-100[1].

Synthesis A 5,5-Dimethyl-3-oxohexanenitrile (Beta-ketonitrile) C Condensation Reaction (Ring Closure) A->C B o-Amino Benzophenone / Aldehyde Precursor B->C D Quinoline / Pyridine Core with Neopentyl Group C->D E Structural Optimization (SBDD) D->E F TAK-100 (Compound 30c) DPP-4 Inhibitor E->F

Synthesis workflow of pyridine-based DPP-4 inhibitors from 5,5-dimethyl-3-oxohexanenitrile.

Crystallographic Data of Derivatives

The validation of these derivatives is anchored in high-resolution X-ray crystallography. The co-crystal structure of human DPP-4 bound to TAK-100 provides a self-validating system that confirms the rational design hypotheses, proving that the synthesized functional groups reach their intended biological targets[3][7].

Table 1: Summary of Crystallographic Data for 5,5-Dimethyl-3-oxohexanenitrile Derivatives in Complex with Human DPP-4

ParameterTAK-100 (Compound 30c)TAK-986
PDB ID 3O95[7]3O9V[8]
Resolution ( ) 2.85[9]2.75[8]
Method X-ray Diffraction[7]X-ray Diffraction[8]
Biological Unit Tetrameric[7]Tetrameric
R-Value (Work / Free) N/A0.203 / 0.260[8]
Key Ligand Scaffold 3-Pyridylacetic acid[3]Pyridine-3-carboxylic acid[10]

Mechanistic Insights and Structure-Activity Relationship (SAR)

The crystallographic data reveals exactly why the 5,5-dimethyl-3-oxohexanenitrile precursor is biologically valuable. The resulting derivatives exhibit a highly optimized binding pose within the DPP-4 active site, driven by specific atomic interactions[4].

  • The Neopentyl Group (Precursor-Derived) : The 2,2-dimethylpropyl (neopentyl) group at the 6-position of the pyridine ring projects directly into the active site, engaging in a strong hydrophobic interaction with the Phe357 residue[1][4]. This interaction anchors the molecule and restricts rotational entropy.

  • The Primary Amine : Located at the 5-position, the primary amine interacts with the Glu-motif (Glu205 and Glu206) [1]. This motif is situated on an α -helix protruding from the β -propeller domain, which natively recognizes the charged N-terminal end of incretin peptide substrates[1][2].

  • The Carboxy Group : Introduced via SBDD, the carboxy group at the 3-position forms a critical salt-bridge interaction with Arg125 and hydrogen bonds with Tyr547 [1][4]. This bidentate interaction significantly boosts the inhibitory potency and selectivity over related proteases[11].

  • The p-Tolyl Group : Occupies the well-defined, highly hydrophobic S1 pocket , mimicking the proline residue of native substrates[1][12].

Interactions TAK TAK-100 (Derivative 30c) Amine Primary Amine (C5 position) TAK->Amine Carboxy Carboxy Group (C3 position) TAK->Carboxy Neopentyl Neopentyl Group (from 5,5-dimethyl...) TAK->Neopentyl Tolyl p-Tolyl Group (C4 position) TAK->Tolyl Glu Glu205 / Glu206 (Salt Bridge / H-Bond) Amine->Glu Interacts with Arg Arg125 / Tyr547 (Salt Bridge / H-Bond) Carboxy->Arg Interacts with Phe Phe357 (Hydrophobic Interaction) Neopentyl->Phe Interacts with S1 S1 Pocket (Hydrophobic) Tolyl->S1 Occupies

Crystallographic binding interactions of TAK-100 within the human DPP-4 active site.

Conclusion

The translation of 5,5-dimethyl-3-oxohexanenitrile into potent DPP-4 inhibitors like TAK-100 exemplifies the power of structure-based drug design. Crystallographic evidence (PDB: 3O95, 3O9V) confirms that the structural elements derived from this β -ketonitrile—specifically the neopentyl moiety—are not mere synthetic artifacts, but fundamental drivers of target affinity, occupying critical hydrophobic pockets to ensure high selectivity and efficacy[9][10].

References

  • Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • US Patent 2011/0195110 A1: Preparation of 5,5-dimethyl-3-oxohexanenitrile Googleapis.com[Link]

  • US Patent 2007/0037807 A1: Pyridine compounds as inhibitors of dipeptidyl peptidase IV Googleapis.com[Link]

  • 3O95: Crystal Structure of Human DPP4 Bound to TAK-100 RCSB Protein Data Bank (PDB)[Link]

  • 3O95: Crystal Structure of Human DPP4 Bound to TAK-100 (MMDB) NCBI - NIH[Link]

  • 3O9V: Crystal Structure of Human DPP4 Bound to TAK-986 RCSB Protein Data Bank (PDB)[Link]

  • Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Addition Reaction Mechanisms of 5,5-Dimethyl-3-oxohexanenitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly versatile β -keto nitrile characterized by a bulky neopentyl group attached to the carbonyl center. In pharmaceutical development, this aliphatic building block is a critical precursor for the synthesis of complex heterocycles, including pyrazole-based kinase inhibitors[1] and dipeptidyl peptidase IV (DPP-4) inhibitors such as TAK-100 derivatives[2].

The structural architecture of 5,5-dimethyl-3-oxohexanenitrile presents a fascinating triad of reactive sites:

  • C3 Ketone Carbon: A highly electrophilic center, though partially shielded by the steric bulk of the adjacent neopentyl group.

  • C1 Nitrile Carbon: A secondary electrophilic site that typically requires intramolecular proximity or harsh conditions to undergo nucleophilic attack.

  • C2 α -Methylene: Flanked by two electron-withdrawing groups (carbonyl and nitrile), these protons are highly acidic (pKa ~11), readily forming a nucleophilic enolate under mild basic conditions[3].

Understanding the chemoselectivity and regioselectivity of these sites is paramount for designing divergent synthetic pathways in drug discovery.

Mechanistic Dynamics of Nucleophilic Addition

The trajectory of nucleophilic addition to 5,5-dimethyl-3-oxohexanenitrile is dictated by the nature of the nucleophile and the reaction conditions.

Pathway A: Cyclocondensation via Bis-Nucleophiles (Hydrazines)

When exposed to α -effect bis-nucleophiles like hydrazine hydrate, the reaction is thermodynamically driven toward aromatization. The more nucleophilic nitrogen preferentially attacks the highly polarized C3 ketone (lower LUMO energy compared to the nitrile). Dehydration yields a hydrazone intermediate. The spatial proximity of the terminal amine to the C1 nitrile then forces a rapid intramolecular 5-exo-dig cyclization, followed by tautomerization to yield a 5-aminopyrazole scaffold[1].

Pathway B: Base-Catalyzed Knoevenagel Condensation

Rather than acting as electrophiles, β -keto nitriles can act as nucleophiles when treated with weak bases (e.g., piperidine). Deprotonation at the C2 carbon generates a stabilized enolate. In the presence of an external electrophile, such as an aldehyde, the enolate undergoes nucleophilic addition. The bulky neopentyl group of 5,5-dimethyl-3-oxohexanenitrile inherently suppresses unwanted self-condensation, allowing for clean cross-condensation to form alkylidene derivatives[4].

ReactivityMap SM 5,5-Dimethyl-3-oxohexanenitrile Nuc1 Hydrazine SM->Nuc1 Sequential Nuc2 Aldehyde + Base SM->Nuc2 Deprotonation Nuc3 Grignard (R-MgX) SM->Nuc3 1,2-Addition Prod1 Aminopyrazole Nuc1->Prod1 Cyclization Prod2 Alkylidene Nuc2->Prod2 Condensation Prod3 Tertiary Alcohol Nuc3->Prod3 Hydrolysis

Fig 1. Divergent nucleophilic addition pathways of 5,5-dimethyl-3-oxohexanenitrile.

Quantitative Reaction Profiling

To facilitate experimental design, the following table summarizes the quantitative data and expected outcomes for the primary nucleophilic addition pathways of 5,5-dimethyl-3-oxohexanenitrile.

Reaction PathwayReagents / CatalystPrimary ElectrophileIntermediateMajor ProductTypical Yield
Cyclocondensation Hydrazine Hydrate, EtOH, Δ C3 KetoneHydrazone3-Neopentyl-1H-pyrazol-5-amine85–95%
Knoevenagel Condensation p-Tolualdehyde, Piperidine/AcOHC2 α -CarbonEnolate / IminiumAlkylidene Derivative75–85%
Organometallic Addition R-MgBr, THF, -78 °CC3 KetoneMagnesium AlkoxideTertiary β -hydroxy nitrile60–70%

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in causality and self-validation checkpoints to ensure high-fidelity reproduction in a laboratory setting.

Protocol 1: Synthesis of 3-Neopentyl-1H-pyrazol-5-amine via Cyclocondensation

This protocol leverages the dual electrophilicity of the β -keto nitrile to construct a pyrazole pharmacophore.

  • Preparation: Dissolve 5,5-dimethyl-3-oxohexanenitrile (10.0 mmol) in 20 mL of absolute ethanol.

    • Causality: Ethanol acts not only as a solvent but as a protic shuttle to facilitate the final tautomerization step of the pyrazole ring.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

    • Causality: The initial nucleophilic attack at the C3 ketone is highly exothermic. Cooling prevents the formation of symmetric azine byproducts.

  • Cyclization (Self-Validation Checkpoint): Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Validation: Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the aminopyrazole.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting crude oil with cold diethyl ether to precipitate the 3-neopentyl-1H-pyrazol-5-amine as a white crystalline solid. Filter and dry under high vacuum.

Mechanism A 1. Intermolecular Nucleophilic Attack Hydrazine attacks C3 Ketone B 2. Dehydration Formation of Hydrazone Intermediate A->B - H2O C 3. Intramolecular 5-exo-dig Addition Terminal NH2 attacks C1 Nitrile B->C Cyclization D 4. Tautomerization Rearrangement to Aromatic 5-Aminopyrazole C->D Aromatization

Fig 2. Stepwise cyclocondensation mechanism forming 3-neopentyl-1H-pyrazol-5-amine.

Protocol 2: Knoevenagel Condensation with p-Tolualdehyde

This protocol details the enolate-driven nucleophilic addition utilized in the synthesis of DPP-4 inhibitors[2],[4].

  • Catalyst Formation: In a 100 mL round-bottom flask, combine piperidine (1.58 mmol, 0.1 eq) and glacial acetic acid (3.16 mmol, 0.2 eq) in 30 mL of anhydrous toluene.

    • Causality: The combination of piperidine and acetic acid forms piperidinium acetate. This dual-action catalyst deprotonates the C2 α -carbon of the nitrile while simultaneously activating the aldehyde via an iminium ion intermediate.

  • Reagent Addition: Add 5,5-dimethyl-3-oxohexanenitrile (15.8 mmol) and p-tolualdehyde (15.8 mmol, 1.0 eq) to the flask.

  • Condensation (Self-Validation Checkpoint): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 12 hours.

    • Validation: The reaction's progress is physically validated by the accumulation of water in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (~0.28 mL) is collected, indicating the equilibrium has been fully driven to the alkylidene product.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to quench residual acetic acid) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the crude benzylidene derivative.

References

  • [2] Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor | Journal of Medicinal Chemistry - ACS Publications. 2

  • [4] US 2007/0037807 A1 - Process for Preparing Peptidase Inhibitors | Google Patents. 4

  • [3] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones | Beilstein Journal of Organic Chemistry (ResearchGate). 3

  • [1] US 7790756 B2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases | Google Patents. 1

Sources

Application

Topic: Synthetic Routes for Beta-Keto Nitriles, Featuring 5,5-dimethyl-3-oxohexanenitrile

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Versatility of β-Ketonitriles β-Ketonitriles are a highly valuable class of organic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of β-Ketonitriles

β-Ketonitriles are a highly valuable class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and heteroaromatic structures.[1][2][3] Their unique bifunctional nature, possessing both a ketone and a nitrile group in a 1,3-relationship, allows for a diverse range of chemical transformations. These compounds are key precursors for synthesizing biologically active molecules, including anti-cancer, anti-inflammatory, and anti-HIV agents.[3] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing β-ketonitriles, with a specific, detailed protocol for the synthesis of 5,5-dimethyl-3-oxohexanenitrile, a compound featuring a sterically demanding tert-butyl group.

Synthetic Strategy I: Acylation of Nitrile Anions via Claisen-Type Condensation

The most established and economically viable route to β-ketonitriles is the base-mediated acylation of an alkyl nitrile with an ester, a reaction analogous to the classic Claisen condensation.[1][4][5] This carbon-carbon bond-forming reaction is a cornerstone of organic synthesis for this class of molecules.

Mechanistic Rationale

The reaction proceeds through the deprotonation of the α-carbon of an alkyl nitrile (e.g., acetonitrile) by a strong base, forming a resonance-stabilized nitrile anion.[4][6] This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an ester. The resulting tetrahedral intermediate subsequently collapses, eliminating an alkoxide leaving group to yield the sodium or potassium salt of the β-ketonitrile enolate.[7][8] An acidic workup is required to protonate the enolate and furnish the final β-ketonitrile product.

A critical aspect of this reaction is the choice of base and stoichiometry. Since the β-ketonitrile product is significantly more acidic than the starting alkyl nitrile, at least one full equivalent of base is consumed to deprotonate the product, driving the reaction equilibrium forward.[1][6] Therefore, using more than one equivalent of the base and/or nitrile is often necessary to achieve high yields.[1]

Caption: General mechanism for the synthesis of β-ketonitriles.

Protocol: General Synthesis of β-Ketonitriles via Nitrile Acylation

This protocol describes a general, robust procedure adaptable for various esters and nitriles.[9][10]

1. Reagent and Glassware Preparation:

  • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Argon or Nitrogen).
  • Solvents (e.g., THF, Diethyl Ether) must be anhydrous.

2. Reaction Assembly:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add the base (e.g., sodium ethoxide, 1.1 equivalents).
  • Add the anhydrous solvent to the flask.
  • In the addition funnel, prepare a mixture of the ester (1.0 equivalent) and the alkyl nitrile (1.0 - 1.2 equivalents).

3. Reaction Execution:

  • Heat the base/solvent mixture to a gentle reflux (typically 50-120°C, depending on the solvent and reactants).[10]
  • Add the ester/nitrile mixture dropwise to the refluxing solution over 1-2 hours.
  • During the addition, alcohol formed as a byproduct can be distilled off to shift the reaction equilibrium towards the product. The volume removed should be replaced by adding fresh nitrile.[10]
  • After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC-MS.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature.
  • Slowly pour the mixture into a beaker containing ice and water.[11]
  • Acidify the aqueous mixture to a pH of 2-5 with a suitable acid (e.g., 2M HCl or H₂SO₄) to protonate the enolate and precipitate the β-ketonitrile.[10]
  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, diethyl ether) three times.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Strategy II: Electrophilic Cyanation of Ketone Enolates

An alternative strategy involves forming the C-CN bond by reacting a pre-formed ketone enolate with an electrophilic cyanating agent. This method is particularly useful when the corresponding ketone is readily available.

Mechanistic Rationale

The synthesis begins with the deprotonation of a ketone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This generates a lithium enolate. This enolate then acts as the nucleophile, attacking a cyano-transfer reagent such as p-toluenesulfonyl cyanide (TsCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[12][13] The reaction results in the formation of the desired β-ketonitrile.

The choice of a non-nucleophilic base is critical to prevent competitive addition to the ketone carbonyl. Low temperatures are employed to ensure kinetic control and minimize side reactions.

Cyanation_Workflow Workflow: Electrophilic Cyanation start_ketone Starting Ketone R-CO-CH₂-R' enolate_formation Enolate Formation + LDA, THF, -78 °C start_ketone:f0->enolate_formation:f0 Deprotonation enolate Ketone Enolate R-C(O⁻)=CH-R' enolate_formation:f0->enolate:f0 cyanation Cyanation + Electrophilic Cyanating Agent (e.g., TsCN) enolate:f0->cyanation:f0 Nucleophilic Attack product β-Ketonitrile Product R-CO-CH(CN)-R' cyanation:f0->product:f0

Caption: Workflow for β-ketonitrile synthesis via electrophilic cyanation.

Featured Protocol: Synthesis of 5,5-dimethyl-3-oxohexanenitrile

This section provides a detailed, optimized protocol for the synthesis of 5,5-dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) via the acylation of acetonitrile with ethyl 3,3-dimethylbutanoate (ethyl pivalate).[14][15]

Reagent and Stoichiometry Table
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Ethyl PivalateC₇H₁₄O₂130.1813.0 g0.101.0
AcetonitrileC₂H₃N41.056.2 mL0.121.2
Sodium EthoxideC₂H₅NaO68.058.2 g0.121.2
Anhydrous EthanolC₂H₅OH46.0750 mL--
2M Hydrochloric AcidHCl36.46~65 mL~0.131.3
Diethyl Ether(C₂H₅)₂O74.12150 mL--
Step-by-Step Experimental Protocol

1. Setup and Inert Atmosphere:

  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried.
  • Purge the entire system with dry argon or nitrogen gas for 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

2. Reaction Initiation:

  • To the flask, charge sodium ethoxide (8.2 g, 0.12 mol) and anhydrous ethanol (50 mL).
  • Begin stirring and gently heat the suspension to reflux (approx. 78°C) using a heating mantle.

3. Reagent Addition:

  • In the dropping funnel, combine ethyl pivalate (13.0 g, 0.10 mol) and acetonitrile (6.2 mL, 0.12 mol).
  • Add this mixture dropwise to the refluxing sodium ethoxide suspension over a period of 90 minutes. The reaction mixture will typically turn into a thick, yellowish slurry.

4. Reaction Completion:

  • After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours. Monitor the consumption of the starting ester using TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

5. Workup and Product Isolation:

  • Remove the heating mantle and allow the reaction mixture to cool to room temperature.
  • Pour the cooled slurry into a 500 mL beaker containing 150 g of crushed ice.
  • While stirring vigorously, slowly add 2M hydrochloric acid until the pH of the aqueous solution is between 3 and 4. This will dissolve the solids and protonate the product enolate.
  • Transfer the entire mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
  • Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude oil is purified by vacuum distillation to yield 5,5-dimethyl-3-oxohexanenitrile as a clear liquid.

Conclusion and Broader Context

The acylation of nitrile anions remains a highly effective and scalable method for the synthesis of β-ketonitriles like 5,5-dimethyl-3-oxohexanenitrile.[9] While this is a classic approach, modern advancements continue to refine the synthesis of these valuable intermediates. For instance, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have recently emerged as a metal-free alternative for synthesizing β-ketonitriles with quaternary carbon centers.[16] Additionally, transition-metal-catalyzed methods are expanding the scope of accessible structures.[12][17] For industrial and laboratory-scale synthesis of structurally straightforward targets, the Claisen-type condensation described herein offers an unparalleled combination of efficiency, cost-effectiveness, and reliability.

References

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC. (2019, December 6). National Center for Biotechnology Information. [Link]

  • 22.8: Nitrile Chemistry. (2020, May 30). LibreTexts. [Link]

  • Reaction of nitriles with organometallics. Quimicaorganica.org. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. (2006, February 23). ACS Publications. [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (2023, April 27). ACS Publications. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). Beilstein Journals. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (2020, December 31). Chemistry Steps. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025, May 6). RSC Publishing. [Link]

  • A High-Yielding Preparation of β-Ketonitriles | Request PDF. ResearchGate. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. [Link]

  • US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
  • DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • 13.4: Claisen Condensation. (2022, July 20). Chemistry LibreTexts. [Link]

  • Claisen Condensation Reaction Mechanism. (2021, November 11). Chemistry Steps. [Link]

  • EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]

  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. (2022, June 1). PubMed. [Link]

  • 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information. NextSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5,5-dimethyl-3-oxohexanenitrile synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges associated with the synthesis of 5,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic challenges associated with the synthesis of 5,5-dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) (1)[1]. This β -keto nitrile is a highly valued building block in medicinal chemistry, notably utilized in the assembly of pyrazole and quinoline scaffolds for Dipeptidyl Peptidase IV (DPP-4) inhibitors like TAK-100 (2)[2].

Despite its structural simplicity, the Claisen-type condensation required to synthesize this molecule is notoriously prone to yield bottlenecks if the underlying reaction causality is misunderstood.

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first visualize the reaction's thermodynamic sinks. The synthesis relies on the nucleophilic attack of lithioacetonitrile on methyl 3,3-dimethylbutanoate.

G MeCN Acetonitrile (2.1 eq) Anion Lithioacetonitrile Intermediate MeCN->Anion Deprotonation (-78°C) Base LHMDS (2.1 eq) Base->Anion Condensation Claisen Condensation Anion->Condensation Ester Methyl 3,3-dimethylbutanoate (1.0 eq) Ester->Condensation Enolate Stable Enolate (Requires 2nd eq base) Condensation->Enolate Rapid proton transfer Quench Acidic Quench (pH 3-4) Enolate->Quench Product 5,5-dimethyl-3- oxohexanenitrile Quench->Product

Mechanistic workflow for 5,5-dimethyl-3-oxohexanenitrile synthesis via Claisen condensation.

Troubleshooting FAQs: Solving the Yield Bottleneck

Q1: My reaction yield is capped at ~45-50%, even though I am using a 1:1:1 stoichiometric ratio. Why?

Causality Analysis: This is the most common thermodynamic trap in β -keto nitrile synthesis. The target product, 5,5-dimethyl-3-oxohexanenitrile, possesses highly acidic α -protons (pKa ~11) flanked by the electron-withdrawing carbonyl and nitrile groups (3)[3]. Acetonitrile has a much higher pKa (~25). When you use a 1:1:1 ratio (Ester:MeCN:Base), the first 50% of the product formed immediately donates its α -proton to the remaining unreacted lithioacetonitrile or base. This parasitic acid-base reaction consumes your nucleophile, stalling the reaction at exactly 50% theoretical yield. The Fix: You must use a 1:2.1:2.1 stoichiometry . The second equivalent of base is strictly required to deprotonate the newly formed β -keto nitrile, driving the equilibrium forward by forming a stable, unreactive enolate sink.

Q2: I am observing a significant amount of 3-aminocrotononitrile (acetonitrile dimer) in my LC-MS. How do I suppress this?

Causality Analysis: Self-condensation of acetonitrile (the Thorpe reaction) occurs when lithioacetonitrile is exposed to unreacted acetonitrile at elevated temperatures. The Fix: Maintain strict cryogenic control (-78 °C) during the deprotonation phase. If scaling up, employ a "simultaneous addition" protocol where the ester and acetonitrile are co-added to the LHMDS pool, ensuring the ester acts as an immediate electrophilic trap before self-condensation can occur (4)[4].

Q3: Can I substitute LHMDS with n-BuLi to save costs?

Causality Analysis: No. While n-BuLi is a stronger base, it is highly nucleophilic. Methyl 3,3-dimethylbutanoate is sterically hindered but still susceptible to direct nucleophilic acyl substitution by n-BuLi, which will yield the undesired tert-butyl pentyl ketone. LHMDS is sterically bulky and non-nucleophilic, ensuring it acts exclusively as a base to cleanly generate lithioacetonitrile.

Quantitative Impact of Reaction Parameters

The table below summarizes the causality of different experimental choices on the final isolated yield.

Base ChoiceStoichiometry (Ester:MeCN:Base)Temperature ProfilePrimary Observed ImpurityIsolated Yield (%)
LHMDS1:1:1-78 °C to RTUnreacted Ester46%
LHMDS 1:2.1:2.1 -78 °C to RT None (Clean Conversion) 89%
n-BuLi1:2.1:2.1-78 °C to RTAlkyl Ketone (Nucleophilic attack)62%
NaH1:2.1:2.1RefluxAcetonitrile Dimer (Thorpe rxn)31%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; visual cues at each step confirm the reaction's integrity.

Materials Required:

  • Methyl 3,3-dimethylbutanoate (1.0 eq, 50.0 mmol)

  • Anhydrous Acetonitrile (2.1 eq, 105.0 mmol)

  • LHMDS (1.0 M in THF) (2.1 eq, 105.0 mL)

  • Anhydrous THF (100 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 500 mL 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon. Validation Check: The internal humidity probe must read <10 ppm H2O.

  • Base Preparation: Charge the flask with 105.0 mL of 1.0 M LHMDS in THF. Cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Dilute anhydrous acetonitrile (105.0 mmol) in 25 mL of THF. Add this dropwise to the LHMDS solution over 30 minutes, maintaining the internal temperature below -70 °C.

    • Validation Check: The solution should remain a pale, translucent yellow. A shift to deep orange indicates localized warming and unwanted Thorpe self-condensation.

  • Electrophilic Addition: Dilute methyl 3,3-dimethylbutanoate (50.0 mmol) in 25 mL of THF. Add this dropwise to the lithioacetonitrile solution over 45 minutes at -78 °C (4)[4].

  • Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C) over 2 hours.

    • Validation Check: As the reaction warms, a fine white precipitate (lithium methoxide) may begin to form, confirming the ejection of the leaving group.

  • Quench & Isolation: Cool the mixture to 0 °C and carefully quench with 100 mL of saturated aqueous NH 4​ Cl. Adjust the aqueous layer to pH 3-4 using 1M HCl.

    • Causality Note: The acidic quench is critical. At pH > 7, the product remains as a water-soluble enolate and will be lost in the aqueous waste.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the title compound.

References

  • PubChemLite - 5,5-dimethyl-3-oxohexanenitrile (C8H13NO). uni.lu.
  • Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Journal of Medicinal Chemistry - ACS Publications.
  • Nitrile (Chemistry) – Study Guide. StudyGuides.com.
  • US 2011/0195110 A1 - Patent Application Publication. Googleapis.com.

Sources

Optimization

Technical Support Center: Chromatographic Purification of 5,5-Dimethyl-3-oxohexanenitrile

Overview Welcome to the Technical Support Center for the isolation and purification of 5,5-dimethyl-3-oxohexanenitrile (CAS 96798-17-3)[1]. As a bulky β -ketonitrile, this molecule presents unique chromatographic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of 5,5-dimethyl-3-oxohexanenitrile (CAS 96798-17-3)[1]. As a bulky β -ketonitrile, this molecule presents unique chromatographic challenges. The highly acidic active methylene protons flanked by the carbonyl and nitrile groups induce rapid keto-enol tautomerism. If not properly controlled, this dynamic equilibrium interacts unpredictably with stationary phases, leading to poor resolution, peak splitting, and low recovery yields.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Troubleshooting & FAQs

Q1: Why does my product show severe peak tailing or "double peaks" on standard silica gel?

  • Symptom: TLC shows a figure-eight spot or a long streak; flash chromatography yields broad, overlapping fractions.

  • Root Cause (Causality): 5,5-dimethyl-3-oxohexanenitrile exists in a dynamic equilibrium between its keto and enol tautomers[2]. During normal-phase chromatography, the enol form hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the silica surface, while the keto form elutes faster. Because the rate of tautomeric interconversion is similar to the rate of elution, the compound smears across the column.

  • Intervention: Acidify the mobile phase. Adding 0.5% to 1% glacial acetic acid neutralizes the active silanol sites and suppresses the ionization of the enol form, forcing the compound to elute as a single, sharp band.

Q2: How do I resolve the product from unreacted starting materials like methyl 3,3-dimethylbutanoate?

  • Symptom: NMR of the purified product shows contamination from the aliphatic ester starting material[3].

  • Root Cause (Causality): Both the starting ester and the target β -ketonitrile share a bulky, highly lipophilic neopentyl/tert-butyl moiety. In highly non-polar solvent mixtures, this hydrophobic bulk dominates their interaction with the stationary phase, causing co-elution.

  • Intervention: Utilize a shallow step-gradient. Start with 100% Hexanes to flush out the unreacted ester (which lacks the polar nitrile group), then slowly introduce Ethyl Acetate (up to 15-20%) to elute the more polar 5,5-dimethyl-3-oxohexanenitrile.

Q3: Why is the compound invisible to my automated UV fraction collector?

  • Symptom: The compound elutes but fails to trigger fraction collection at the standard 254 nm wavelength.

  • Root Cause (Causality): 5,5-dimethyl-3-oxohexanenitrile lacks extended aromatic conjugation[1]. The isolated ketone and nitrile functional groups only possess weak n→π∗ transitions. While the enol tautomer provides a slight increase in absorbance, it is insufficient for robust detection at 254 nm[2].

  • Intervention: Adjust the UV detector to monitor lower wavelengths (210–220 nm) where the carbonyl and nitrile groups absorb more strongly[3]. For manual TLC monitoring, use a potassium permanganate (KMnO₄) stain; the enol double bond rapidly reduces the Mn(VII), revealing a bright yellow spot against a purple background.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Silica Gel)

Self-Validation Focus: 2D-TLC for Stability Verification

  • Column Preparation: Slurry-pack silica gel (230–400 mesh) using a non-polar solvent (e.g., Hexanes) modified with 0.5% glacial acetic acid. The acid is critical to prevent the keto-enol equilibrium from causing band broadening[2].

  • Sample Loading: Due to the oily, viscous nature of the crude mixture, dissolve the sample in a minimal amount of dichloromethane (DCM), add dry silica (1:2 w/w), and evaporate under reduced pressure to create a dry-load powder. Load this evenly onto the column head.

  • Elution: Run a shallow step-gradient. Begin with 2 column volumes (CV) of 100% Hexanes to flush out lipophilic impurities[3]. Gradually increase polarity to 15% Ethyl Acetate over 5 CVs to elute the target β -ketonitrile.

  • Validation (2D-TLC): β -ketonitriles can occasionally degrade via self-condensation on highly active silica. To validate chemical stability, spot a purified fraction in the bottom corner of a TLC plate. Develop it in 80:20 Hexane:EtOAc, rotate the plate 90 degrees, and develop it again. A single spot perfectly on the diagonal confirms that the compound is stable and not degrading on the silica surface.

Protocol B: Reverse-Phase HPLC (C18) for High-Purity Isolation

Self-Validation Focus: Orthogonal Mass Confirmation

  • Mobile Phase Preparation: Prepare Buffer A (Milli-Q Water + 0.1% Formic Acid) and Buffer B (Acetonitrile + 0.1% Formic Acid). The acidic modifier is non-negotiable; it locks the tautomeric state, ensuring the compound elutes as a single peak[4].

  • Gradient Design: Inject the sample and run a linear gradient from 10% B to 70% B over 20 minutes. The bulky neopentyl group provides sufficient hydrophobicity for strong retention on the C18 phase.

  • Detection & Validation: Monitor at 215 nm. Validate the collected fractions using LC-MS in negative electrospray ionization mode (ESI-). The highly acidic alpha-protons readily deprotonate, yielding a robust [M−H]− signal at m/z 138.1[1].

Chromatographic Data Summary

ParameterNormal-Phase (Silica)Reverse-Phase (C18)
Primary Challenge Peak tailing via silanol interactionPoor retention if unbuffered
Mobile Phase Hexanes / Ethyl AcetateWater / Acetonitrile
Critical Additive 0.5% Acetic Acid0.1% Formic Acid
Detection Method TLC (KMnO₄ stain)UV (210–220 nm) / ELSD
Elution Profile Step-gradient (0% 15% EtOAc)Linear gradient (10% 70% MeCN)
Mass Validation N/ALC-MS ESI(-) m/z 138.1

Purification Workflow

Workflow N1 Crude 5,5-dimethyl-3-oxohexanenitrile N2 Peak Tailing / Splitting? N1->N2 N3 Add 0.5% AcOH to Mobile Phase N2->N3 Yes N4 Co-elution with Ester? N2->N4 No N3->N4 N5 Flatten Gradient (Hexane/EtOAc) N4->N5 Yes N6 On-Column Degradation? N4->N6 No N5->N6 N7 Switch to RP-HPLC (C18) N6->N7 Yes N8 Pure Beta-Ketonitrile N6->N8 No N7->N8

Troubleshooting workflow for the chromatographic purification of 5,5-dimethyl-3-oxohexanenitrile.

References

  • PubChemLite. "5,5-dimethyl-3-oxohexanenitrile (C8H13NO)." uni.lu. URL:[Link]

  • ACS Publications. "Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Beilstein Journals. "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones." Beilstein Journal of Organic Chemistry. URL:[Link]

  • Google Patents. "Patent Application Publication US 2011/0195110 A1." googleapis.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 5,5-dimethyl-3-oxohexanenitrile Cyclization

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the intramolecular cyclization of 5,5-dimethyl-3-oxohexanenit...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the intramolecular cyclization of 5,5-dimethyl-3-oxohexanenitrile. This guide offers a comprehensive question-and-answer format to address specific experimental challenges, grounded in established chemical principles and field-proven insights.

Understanding the Reaction: The Thorpe-Ziegler Cyclization

The intramolecular cyclization of 5,5-dimethyl-3-oxohexanenitrile is a classic example of the Thorpe-Ziegler reaction. This base-catalyzed reaction transforms an acyclic dinitrile or, in this case, a γ-ketonitrile, into a cyclic α-cyano enamine, which upon acidic hydrolysis, yields a cyclic ketone.[1][2] The reaction proceeds through several key steps:

  • Deprotonation: A strong base abstracts an acidic α-proton from the carbon adjacent to the nitrile group, forming a resonance-stabilized carbanion.[2]

  • Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the ketone, leading to the formation of a cyclic intermediate.

  • Cyclization and Tautomerization: The intermediate cyclizes to form a cyclic imine anion, which then protonates to yield a more stable cyclic enamine.[2]

  • Hydrolysis: Subsequent treatment with acid hydrolyzes the enamine to the final cyclic ketone product.[1]

Thorpe-Ziegler Mechanism A 5,5-dimethyl-3-oxohexanenitrile B Carbanion Intermediate A->B  Strong Base (e.g., NaH, LHMDS) C Cyclic Alkoxide Intermediate B->C Intramolecular Nucleophilic Attack D Cyclic Enamine C->D Protonation & Tautomerization E Cyclic Ketone D->E Acidic Hydrolysis (H3O+)

Caption: Thorpe-Ziegler cyclization mechanism for 5,5-dimethyl-3-oxohexanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the cyclization of 5,5-dimethyl-3-oxohexanenitrile?

The solvent plays a multifaceted role in this reaction, influencing solubility, the reactivity of the base, and the stability of intermediates. An ideal solvent should:

  • Dissolve the Substrate and Base: Ensure a homogeneous reaction mixture for efficient interaction between the reactants.

  • Be Aprotic: Protic solvents (e.g., water, alcohols) will be deprotonated by the strong base, consuming the base and inhibiting the desired reaction. Aprotic polar solvents are generally preferred.[2]

  • Stabilize the Carbanion Intermediate: Polar aprotic solvents can solvate the counter-ion of the base (e.g., Na+), leaving the anionic base more reactive, and can also stabilize the charged intermediates formed during the reaction.

  • Have an Appropriate Boiling Point: The reaction may require heating to proceed at a reasonable rate, so the solvent's boiling point should be suitable for the desired reaction temperature.

Q2: Which solvents are generally recommended for Thorpe-Ziegler cyclizations?

Aprotic polar solvents are the top choice for this type of reaction.[2] Commonly used and effective solvents include:

  • Tetrahydrofuran (THF): A versatile and frequently used solvent for base-catalyzed reactions.

  • Toluene: Often used, especially when higher temperatures are required.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can enhance the rate of reaction, though it can be more difficult to remove during workup.[3]

  • Acetonitrile (MeCN): Another polar aprotic solvent that can be effective.[3]

Q3: Can non-polar aprotic solvents be used?

While polar aprotic solvents are generally preferred, non-polar aprotic solvents like toluene or benzene can also be used, often at elevated temperatures.[1] The choice may depend on the specific base used and the solubility of the starting material.

Troubleshooting Guide

This section addresses specific issues that may arise during the cyclization of 5,5-dimethyl-3-oxohexanenitrile.

Issue 1: Low or No Product Yield

A low or complete lack of product is a common issue that can stem from several factors.

Potential Cause Troubleshooting Strategy
Inactive Base The strong bases used in this reaction (e.g., NaH, LHMDS) are highly reactive and can be deactivated by moisture or air. Ensure the base is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
Presence of Moisture Water in the solvent or on the glassware will quench the strong base. Thoroughly dry all glassware in an oven before use and use anhydrous solvents.[4]
Inappropriate Solvent The chosen solvent may not be optimal for the reaction. Perform a solvent screening experiment to identify the best solvent for your specific conditions (see Experimental Protocols section).
Insufficient Reaction Temperature Some cyclizations require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.
Sub-optimal Base The strength and steric bulk of the base are critical. If a weaker base (e.g., an alkoxide) is not effective, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS).[2]

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Start [label="Low or No Product Yield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Is the base fresh and handled under inert atmosphere?"]; Check_Moisture [label="Are glassware and solvent anhydrous?"]; Check_Solvent [label="Is the solvent appropriate?"]; Check_Temp [label="Is the reaction temperature sufficient?"]; Check_Base_Type [label="Is the base strong enough?"]; Solution_Base [label="Use fresh, properly handled base."]; Solution_Moisture [label="Dry glassware and use anhydrous solvent."]; Solution_Solvent [label="Perform solvent screening."]; Solution_Temp [label="Gradually increase temperature."]; Solution_Base_Type [label="Switch to a stronger base (e.g., NaH, LHMDS)."];

Start -> Check_Base; Check_Base -> Check_Moisture [label="Yes"]; Check_Base -> Solution_Base [label="No"]; Check_Moisture -> Check_Solvent [label="Yes"]; Check_Moisture -> Solution_Moisture [label="No"]; Check_Solvent -> Check_Temp [label="Yes"]; Check_Solvent -> Solution_Solvent [label="No"]; Check_Temp -> Check_Base_Type [label="Yes"]; Check_Temp -> Solution_Temp [label="No"]; Check_Base_Type -> Solution_Base_Type [label="No"]; }

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Strategy
Intermolecular Condensation If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high-dilution conditions by adding the substrate slowly to the base/solvent mixture.
Decomposition High reaction temperatures can sometimes lead to the decomposition of the starting material or product.[4] If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
Reaction with Solvent Some solvents, like DMF, can be unstable in the presence of strong bases at high temperatures. If using such solvents, maintain a moderate reaction temperature.
Keto-Enol Tautomerism β-ketonitriles can exist in equilibrium with their enol tautomer.[2] The solvent polarity can influence this equilibrium, which might affect reactivity. While this is an inherent property of the substrate, being aware of it can help in interpreting analytical data.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a systematic approach to identifying the optimal solvent for the cyclization of 5,5-dimethyl-3-oxohexanenitrile.

Materials:

  • 5,5-dimethyl-3-oxohexanenitrile

  • Sodium hydride (60% dispersion in mineral oil) or other suitable strong base

  • Anhydrous solvents to be screened (e.g., THF, Toluene, DMF, Acetonitrile)

  • Anhydrous workup and extraction solvents (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks, magnetic stir bars, syringes, needles, and a manifold for inert atmosphere

Procedure:

  • Preparation: Set up a series of identical small-scale reactions (e.g., 50 mg of starting material) in oven-dried round-bottom flasks under an inert atmosphere (N₂ or Ar).

  • Base Addition: To each flask, add the chosen anhydrous solvent (e.g., 2 mL) followed by the strong base (e.g., 1.2 equivalents of NaH).

  • Substrate Addition: Prepare a stock solution of 5,5-dimethyl-3-oxohexanenitrile in a suitable anhydrous solvent (e.g., the solvent being tested). Add the substrate solution dropwise to each reaction flask at 0 °C (ice bath) over 10-15 minutes.

  • Reaction: Allow the reactions to warm to room temperature and stir for a set period (e.g., 4 hours). Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS analysis. If no reaction is observed, gradually increase the temperature of each reaction vessel and continue to monitor.

  • Quenching: Once the reaction is deemed complete (or after a set time), carefully quench each reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Dilute each reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and/or LC-MS to determine the conversion and the relative yield of the desired product.

Data Presentation: Solvent Screening Results (Hypothetical)

Solvent Temperature (°C) Time (h) Conversion (%) Observations
THF25485Clean reaction, major product spot by TLC
Toluene80295Faster reaction, some minor byproducts
DMF25290Fast reaction, workup more challenging
Acetonitrile60670Slower reaction, incomplete conversion
Dichloromethane258<10No significant reaction

References

  • SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]

  • YouTube. Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • L.S.College, Muzaffarpur. Thorpe reaction. Available from: [Link]

  • RSC Publishing. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. Available from: [Link]

  • MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]

  • PMC. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Available from: [Link]

  • ResearchGate. Optimization of the intramolecular cyclization-solvent effect. Available from: [Link]

  • ResearchGate. Optimization of the Thorpe-Ziegler cyclization a. Available from: [Link]

  • ACS Publications. A High-Yielding Preparation of β-Ketonitriles. Available from: [Link]

  • ResearchGate. Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Available from: [Link]

  • RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Available from: [Link]

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles. Available from: [Link]

  • PMC. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available from: [Link]

  • PMC. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • PMC. Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Available from: [Link]

  • Organic Chemistry Portal. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Available from: [Link]

  • Revue Roumaine de Chimie. SIDE REACTIONS IN THE INTRAMOLECULAR CYCLIZATION OF 2-DIAZO-(5H-DIBENZO[A,D]CYCLOHEPTATRIEN-5-YL)-ETHANONE. Available from: [Link]

  • PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]

  • Scirp.org. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Available from: [Link]

  • ResearchGate. Intramolecular Radical Cyclizations. Available from: [Link]

  • Semantic Scholar. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2. Available from: [Link]88390786f91884e)

Sources

Optimization

Reducing byproduct formation in 5,5-dimethyl-3-oxohexanenitrile condensations

Introduction 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly versatile β -ketonitrile building block widely utilized in the synthesis of complex heterocycles, including pyridines, pyrimidines, and pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly versatile β -ketonitrile building block widely utilized in the synthesis of complex heterocycles, including pyridines, pyrimidines, and pyrazoles. However, its dual functionality—an highly acidic α -methylene group flanked by a ketone and a nitrile—makes it uniquely susceptible to side reactions during condensation workflows.

This technical support guide provides authoritative troubleshooting strategies to mitigate byproduct formation, ensuring high-yield, self-validating experimental protocols for drug development professionals.

Troubleshooting & FAQs

Q1: My Knoevenagel condensation yielded a viscous black solid instead of the desired α,β -unsaturated product. What happened?

Diagnosis: Thorpe Reaction (Self-Condensation). Causality: The α -protons of 5,5-dimethyl-3-oxohexanenitrile are highly acidic. In the presence of strong bases (e.g., sodium ethoxide or alkoxides), the deprotonated nitrile anion acts as a nucleophile and attacks the cyano group of another 5,5-dimethyl-3-oxohexanenitrile molecule. This base-catalyzed homocondensation is known as the[1]. It generates a cyanoimine intermediate that tautomerizes into a stable, highly conjugated β -enaminonitrile, often presenting as [2]. Solution:

  • Weaker Catalyst System: Replace strong alkoxide bases with a milder organocatalyst system. Protocols utilizing a have proven highly effective at preventing self-condensation[3].

  • Inverse Addition: Never add the base directly to a high-concentration solution of the β -ketonitrile. Instead, add the β -ketonitrile slowly to a pre-mixed aldehyde and catalyst solution to keep the steady-state concentration of the highly reactive nitrile anion low.

Q2: LC-MS analysis shows a significant mass peak corresponding to a "bis-adduct". How do I prevent this?

Diagnosis: Michael Addition Byproduct. Causality: The desired Knoevenagel condensation product is an α,β -unsaturated nitrile (an arylidene derivative). This molecule is a highly electrophilic Michael acceptor, making it susceptible to [4]. If there is an excess of unreacted 5,5-dimethyl-3-oxohexanenitrile in the reaction mixture, its enolate will undergo a 1,4-addition into the newly formed double bond, creating a bis-adduct. Solution:

  • Strict Stoichiometry: Maintain an exact 1:1.05 molar ratio of β -ketonitrile to aldehyde. Never use the nitrile in excess.

  • Temperature Control: Perform the initial addition at a lower temperature (e.g., 20–30 °C) before ramping up to reflux, ensuring the Knoevenagel adduct forms cleanly without immediate secondary attacks.

Q3: The reaction stalls at 60% conversion, and I am seeing hydrolysis byproducts (amides/carboxylic acids). How can I drive it to completion?

Diagnosis: Equilibrium Stagnation and Nitrile Hydrolysis. Causality: The Knoevenagel condensation is a dehydration reaction; it produces one equivalent of water. In a closed system, this water pushes the equilibrium backward. Furthermore, prolonged heating of nitriles in the presence of water and a base catalyst can hydrolyze the cyano group into an amide or carboxylic acid. Solution:

  • Azeotropic Distillation: Conduct the reaction in a solvent that forms an azeotrope with water, such as anhydrous toluene.

  • Dean-Stark Apparatus: Equip the reaction flask with a Dean-Stark trap to physically remove water from the system as it forms. This allows for the, driving the reaction to >95% completion and protecting the nitrile group[5].

Quantitative Data Summary: Byproduct Mitigation

Reaction ParameterSub-optimal ConditionOptimized ConditionPrimary Byproduct PreventedExpected Yield Increase
Catalyst Selection Sodium Ethoxide (Strong Base)Piperidine / Acetic Acid (1:2 ratio)Thorpe Self-Condensation+25–40%
Stoichiometry 1.5 eq Nitrile : 1.0 eq Aldehyde1.0 eq Nitrile : 1.05 eq AldehydeMichael Bis-adduct+15–20%
Addition Order Base added to NitrileNitrile added to Aldehyde + BaseThorpe Self-Condensation+10–15%
Water Management Closed Reflux SystemToluene Reflux with Dean-Stark TrapHydrolysis / Reversion+20–30%

Logical Relationship of Byproduct Formation

G Start 5,5-dimethyl-3-oxohexanenitrile + Aldehyde Base Base Catalyst (e.g., Piperidine/AcOH) Start->Base Desired Knoevenagel Adduct (Desired Product) Base->Desired Optimized Conditions Thorpe Thorpe Self-Condensation (Byproduct) Base->Thorpe Strong Base / Excess Nitrile Michael Michael Bis-adduct (Byproduct) Desired->Michael Excess Nitrile Hydrolysis Nitrile Hydrolysis (Byproduct) Desired->Hydrolysis Aqueous/Prolonged Heat Mitigation1 Inverse Addition & Weaker Base Mitigation1->Thorpe Prevents Mitigation2 Strict Stoichiometry Mitigation2->Michael Prevents Mitigation3 Dean-Stark Azeotropic Water Removal Mitigation3->Desired Drives Equilibrium Mitigation3->Hydrolysis Prevents

Figure 1: Reaction pathways of 5,5-dimethyl-3-oxohexanenitrile condensations and mitigation strategies.

Standardized Protocol: Optimized Knoevenagel Condensation

This self-validating protocol is designed to eliminate the aforementioned byproducts during the synthesis of arylidene derivatives from 5,5-dimethyl-3-oxohexanenitrile.

Required Reagents:
  • 5,5-Dimethyl-3-oxohexanenitrile (1.0 eq)

  • Target Aldehyde (e.g., p-Tolualdehyde) (1.05 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Anhydrous Toluene (Solvent, 10 volumes)

Step-by-Step Methodology:
  • System Preparation: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon).

  • Aldehyde & Catalyst Loading: Dissolve the target aldehyde (1.05 eq) in anhydrous toluene. Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.2 eq) to the mixture. Stir at room temperature for 10 minutes.

    • Causality: Pre-forming the iminium ion intermediate from the aldehyde and piperidine accelerates the desired reaction pathway, allowing it to outcompete self-condensation.

  • Inverse Addition: Dissolve 5,5-dimethyl-3-oxohexanenitrile (1.0 eq) in a small volume of toluene. Using an addition funnel, add this solution dropwise to the reaction flask over 30 minutes at room temperature.

    • Causality: Slow addition ensures the nitrile is consumed immediately upon deprotonation, preventing the Thorpe reaction.

  • Azeotropic Reflux: Gradually heat the reaction mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap for water accumulation. Continue refluxing for 12 hours or until water ceases to collect.

    • Self-Validation: The physical accumulation of water in the trap serves as a real-time visual indicator of reaction progress.

  • Workup: Allow the mixture to cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analytical Check: Analyze the crude product via 1H NMR. The disappearance of the α -methylene singlet (typically around δ 3.4–3.6 ppm) and the appearance of a vinylic proton signal confirm successful conversion without bis-adduct formation.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Dissolve Aldehyde in Toluene Step2 Step 2: Activation Add Piperidine & AcOH Step1->Step2 Step3 Step 3: Inverse Addition Slowly add 5,5-dimethyl- 3-oxohexanenitrile Step2->Step3 Step4 Step 4: Azeotropic Reflux Heat to 110°C with Dean-Stark Step3->Step4 Step5 Step 5: Workup Cool, Wash, Extract & Purify Step4->Step5

Figure 2: Optimized step-by-step experimental workflow for high-yield Knoevenagel condensations.

References

  • Title: Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20070037807A1 - Peptidase Inhibitors Source: Google Patents URL
  • Title: Thorpe reaction Source: Wikipedia / Grokipedia URL: [Link]

  • Title: Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines Source: MDPI (Molecules) URL: [Link]

  • Title: US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 5,5-Dimethyl-3-oxohexanenitrile

Welcome to the Analytical Troubleshooting and Method Development Center. As researchers and drug development professionals synthesizing complex APIs—such as novel dipeptidyl peptidase IV (DPP-4) inhibitors ([1])—you will...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Method Development Center. As researchers and drug development professionals synthesizing complex APIs—such as novel dipeptidyl peptidase IV (DPP-4) inhibitors ([1])—you will frequently encounter 5,5-dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) as a critical intermediate.

While structurally simple, this β -keto nitrile presents unique chromatographic challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase HPLC workflows and ensure high-fidelity analytical data.

Diagnostic Workflow: Resolving Peak Deformation

HPLC_Troubleshooting Start Observe Peak Splitting or Broadening CheckTaut Suspect Keto-Enol Tautomerism? Start->CheckTaut AdjustPH Lower Mobile Phase pH (Add 0.1% TFA) CheckTaut->AdjustPH Yes CheckPeak Evaluate Peak Shape AdjustPH->CheckPeak IncreaseTemp Increase Column Temp (45°C - 50°C) CheckPeak->IncreaseTemp Still Split Success Single Sharp Peak Achieved CheckPeak->Success Resolved IncreaseTemp->Success Coalesced Void Column Void / Frit Issue (Replace Column) IncreaseTemp->Void Still Split

Fig 1: Logical workflow for diagnosing and resolving tautomer-induced peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why does pure 5,5-dimethyl-3-oxohexanenitrile elute as a split peak or with a severe shoulder? A: This is a chemical phenomenon, not a physical column failure. 5,5-dimethyl-3-oxohexanenitrile is a β -keto nitrile, meaning it exists in a dynamic equilibrium between its keto and enol tautomers. During chromatography, if the rate of interconversion between these tautomers is similar to the time scale of the separation, you will observe peak splitting or a broad plateau ([2]). The keto form and the enol form interact differently with the C18 stationary phase due to differences in polarity and hydrogen-bonding capacity.

Q2: How can I force these tautomers to elute as a single, sharp peak? A: You must alter the kinetics of the tautomerization. As a Senior Application Scientist, I recommend a two-pronged approach:

  • Acidic Mobile Phase: Adding 0.1% Trifluoroacetic Acid (TFA) catalyzes the keto-enol interconversion, speeding it up beyond the chromatographic time scale, which forces the peaks to coalesce ([1]). It also suppresses the ionization of residual silanols on the column.

  • Elevated Temperature: Increasing the column compartment temperature to 45 °C – 50 °C provides the thermal energy required to accelerate the interconversion kinetics, resulting in a single, sharp peak.

Q3: My signal-to-noise (S/N) ratio is extremely low. What is the optimal detection strategy? A: The predominant keto form of 5,5-dimethyl-3-oxohexanenitrile lacks a highly conjugated chromophore, absorbing weakly in the low UV range.

  • UV Detection: If you must use UV, set your detector to 210–220 nm ([3]). Ensure you use high-purity, HPLC-grade acetonitrile and water to minimize baseline drift at these low wavelengths.

  • Orthogonal Detection (Recommended): Because the compound is non-volatile, using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) will provide a much stronger, mass-dependent signal independent of the molecule's optical properties.

Quantitative Data & Method Parameters

To standardize your approach and eliminate guesswork, utilize the following optimized parameters.

Table 1: Impact of Chromatographic Parameters on Peak Shape

ParameterConditionKeto-Enol KineticsChromatographic Result
pH Neutral (pH ~7.0)Slow interconversionBroad, split peaks, or shoulders
pH Acidic (0.1% TFA, pH ~2.0)Acid-catalyzed rapid interconversionCoalesced, sharper peak
Temperature Ambient (20 °C - 25 °C)Slow kineticsPeak splitting / Tailing
Temperature Elevated (45 °C - 50 °C)Fast kineticsSingle sharp peak

Table 2: Validated Starting Gradient for 5,5-dimethyl-3-oxohexanenitrile Column: C18 or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3 µm)

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.09551.0
1.09551.0
8.010901.0
10.010901.0
10.19551.0
15.09551.0
Experimental Protocol: Self-Validating Method Optimization

Do not blindly replace your column when encountering poor peak shapes. Use this self-validating system to prove causality between tautomerism and chromatography.

Step 1: The "Cold" Baseline Assessment

  • Prepare a 1.0 mg/mL solution of 5,5-dimethyl-3-oxohexanenitrile in 50:50 Water:Acetonitrile.

  • Set the column oven temperature to 25 °C .

  • Run the gradient method (Table 2) using neutral mobile phases (Water and Acetonitrile without TFA).

  • Observation: Record the peak shape. You will likely observe a split peak or severe tailing.

Step 2: Acidification of the Mobile Phase

  • Replace the mobile phases with 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Purge the lines and equilibrate the column for 15 column volumes.

  • Inject the sample at 25 °C.

  • Observation: The acid catalysis should begin to merge the split peaks, though a shoulder may remain.

Step 3: Thermal Kinetic Coalescence (The "Hot" Run)

  • Increase the column oven temperature to 45 °C .

  • Allow 15 minutes for thermal equilibration.

  • Inject the sample.

  • Validation: If the peak coalesces into a single, sharp, symmetrical peak, you have successfully validated that the initial splitting was due to keto-enol tautomerism. If the peak remains split at 45 °C with 0.1% TFA, the column frit is likely fouled or the stationary phase bed has collapsed, necessitating column replacement.

Step 4: Detection Optimization

  • Route the column effluent in series: UV Detector (set to 210 nm) CAD/ELSD.

  • Compare the S/N ratios. Use the CAD/ELSD for accurate quantitation if the UV signal exhibits high baseline noise due to the TFA and low-wavelength monitoring.

References
  • Title: Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: (T1430-02-09) Cracking the Chromatographic Code: Innovative Solutions for Peak Splitting Source: eventscribe.net URL: [Link]

  • Title: Patent Application Publication Pub. No.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 5,5-dimethyl-3-oxohexanenitrile

Welcome to the technical support center for 5,5-dimethyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,5-dimethyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a β-ketonitrile, 5,5-dimethyl-3-oxohexanenitrile is a versatile building block, but its unique structure necessitates specific handling and storage protocols to prevent degradation.[1][2][3] This document provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for storage and quality control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 5,5-dimethyl-3-oxohexanenitrile.

Q1: What is 5,5-dimethyl-3-oxohexanenitrile, and why is its chemical stability so critical?

A1: 5,5-dimethyl-3-oxohexanenitrile (CAS No. 96798-17-3) is an organic compound featuring both a ketone (oxo) group and a nitrile group.[4] This bifunctional nature makes it a highly useful precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceuticals. Its stability is paramount because the presence of degradation products can lead to failed reactions, impure final products, and inaccurate experimental results. Ensuring the high purity of this starting material is essential for reproducible and reliable research and development outcomes.

Q2: What are the primary chemical degradation pathways for 5,5-dimethyl-3-oxohexanenitrile?

A2: The structure of 5,5-dimethyl-3-oxohexanenitrile contains two primary functional groups susceptible to degradation: the nitrile and the β-keto group. The most significant degradation pathway is hydrolysis of the nitrile group.

  • Hydrolysis: This is the most common degradation route for nitriles.[5] It can be catalyzed by trace amounts of acid or base in the presence of water. The reaction proceeds in two main steps: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (5,5-dimethyl-3-oxohexanoic acid).[6][7][8] Even ambient moisture can be sufficient to initiate this process over long-term storage.

  • Oxidation: While the nitrile group is relatively stable against oxidation, the overall molecule can be sensitive to strong oxidizing agents.[9] Autoxidation, a slow reaction with atmospheric oxygen, can also occur, potentially targeting the carbon atom between the ketone and nitrile groups.

  • Thermal and Photolytic Degradation: Like many organic compounds, exposure to high temperatures or direct sunlight (especially UV radiation) can provide the energy needed to initiate and accelerate degradation reactions.[9][10]

Q3: What are the ideal conditions for the long-term storage of this compound?

A3: To mitigate the degradation pathways described above, stringent storage conditions are necessary. The ideal conditions are summarized in the table below. A detailed protocol is provided in Section 3.1.

ParameterRecommendationRationale
Temperature -20°C to -80°C Reduces the rate of all chemical reactions, including hydrolysis and autoxidation.[11][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Exposure Protect from Light Store in amber or opaque containers to prevent photolytic degradation.[9][10]
Container Glass Vial with PTFE-lined Cap Glass is inert, and a PTFE liner provides a superior seal against moisture and air.[9]
Moisture Strictly Anhydrous Store in a dry environment, preferably in a desiccator, to prevent hydrolysis.
Chemical Purity Segregate from Incompatibles Store away from strong acids, bases, and oxidizing agents to prevent catalytic degradation.[9][10][13]

Q4: What are the first signs that my sample of 5,5-dimethyl-3-oxohexanenitrile may have degraded?

A4: Degradation can manifest in several ways:

  • Physical Changes: A noticeable change in color (e.g., yellowing), or a change in physical state (e.g., from a clear liquid to a cloudy or viscous substance).

  • Analytical Discrepancies: The most reliable indicator is analytical data. A routine Quality Control (QC) check via HPLC or GC will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.[14]

  • Poor Experimental Outcomes: If you experience unexpectedly low yields, the formation of unusual side products, or complete reaction failure, degradation of the starting material should be considered a primary possible cause.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the use of stored 5,5-dimethyl-3-oxohexanenitrile.

Problem: My reaction yield is significantly lower than expected, and I suspect the starting material.

Possible Cause Troubleshooting & Optimization Steps
Degradation of 5,5-dimethyl-3-oxohexanenitrile 1. Confirm Degradation: Immediately perform a purity analysis on your stored sample using the QC protocol outlined in Section 3.2. Compare the chromatogram to that of a fresh or previously validated batch. 2. Quantify Purity: Determine the exact purity of your current stock. If it has dropped significantly, the effective molar quantity used in your reaction is lower than calculated, explaining the low yield. 3. Acquire Fresh Material: If degradation is confirmed to be >5-10%, it is highly recommended to use a fresh, unopened batch of the compound for your experiments to ensure reliable results.
Presence of Inhibitory Degradation Products The primary hydrolytic degradation product, 5,5-dimethyl-3-oxohexanoic acid, could potentially interfere with certain reaction mechanisms. If your reaction is sensitive to acidic conditions or the presence of carboxylic acids, this impurity could be the cause of failure.

Problem: The HPLC/GC analysis of my stored sample shows several new peaks.

Possible Cause Troubleshooting & Optimization Steps
Multiple Degradation Pathways Activated The presence of multiple new peaks suggests that the compound may have been exposed to a combination of detrimental conditions (e.g., moisture AND light). 1. Identify Degradants: If possible, use LC-MS to get molecular weight information for the new peaks. The most likely impurities will correspond to the amide intermediate and the final carboxylic acid from hydrolysis.[14][15] 2. Review Storage History: Carefully review how the material was handled and stored. Was the cap properly sealed? Was it left on the benchtop for an extended period? Was it repeatedly warmed and cooled? This can help identify the flaw in the storage protocol. 3. Implement Corrective Actions: Discard the compromised stock and ensure all lab members are trained on the proper storage procedure outlined in Section 3.1.

Section 3: Protocols and Methodologies

These protocols provide a self-validating system for maintaining the integrity of 5,5-dimethyl-3-oxohexanenitrile.

Protocol 3.1: Recommended Long-Term Storage Protocol
  • Receipt and Inspection: Upon receiving a new bottle of 5,5-dimethyl-3-oxohexanenitrile, inspect the seal for integrity. Perform an initial QC analysis (see Protocol 3.2) to establish a baseline purity profile.

  • Aliquoting: To avoid contamination and degradation from repeated opening of the main container, immediately aliquot the material into smaller, single-use volumes.

    • Work in a fume hood with low ambient humidity or, ideally, in a glove box under an inert atmosphere.

    • Use pre-dried, amber glass vials with PTFE-lined screw caps.

    • Dispense the desired volume (e.g., 100-500 µL) into each vial.

  • Inert Gas Purging: Before sealing, purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces air and moisture.

  • Sealing and Labeling: Immediately and tightly seal each vial. Wrap the cap with parafilm for an extra barrier. Label each vial clearly with the compound name, concentration (if in solution), date of aliquoting, and a unique identifier.

  • Storage: Place the labeled vials inside a secondary container (e.g., a freezer box) with a desiccant pack. Store the box in a designated freezer at -20°C for regular use or -80°C for archival storage.

  • Usage: When needed, remove only one vial from the freezer. Allow it to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold compound. Use the entire aliquot for the experiment; do not attempt to re-store a partially used vial.

Protocol 3.2: Quality Control (QC) Analysis for Assessing Purity

This protocol describes a standard HPLC method for routine purity checks.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Acetonitrile:Water

  • Sample Preparation:

    • Prepare a stock solution of 5,5-dimethyl-3-oxohexanenitrile in the sample diluent at a concentration of 1 mg/mL.

    • Further dilute this stock solution to a final concentration of approximately 50 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of 5,5-dimethyl-3-oxohexanenitrile using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the purity value and the chromatogram profile to the baseline analysis to identify any new impurity peaks or a decrease in purity over time. A purity drop of >2% indicates significant degradation.

Section 4: Visualizing Degradation and Workflows

Visual aids can clarify complex chemical processes and experimental procedures.

G Primary Degradation Pathway of 5,5-dimethyl-3-oxohexanenitrile Compound 5,5-dimethyl-3-oxohexanenitrile (β-Keto Nitrile) Intermediate Amide Intermediate (5,5-dimethyl-3-oxohexanamide) Compound->Intermediate Hydrolysis Step 1 (+H₂O, H⁺ or OH⁻) Product Degradation Product (5,5-dimethyl-3-oxohexanoic acid) Intermediate->Product Hydrolysis Step 2 (+H₂O, H⁺ or OH⁻)

Caption: The primary hydrolytic degradation pathway.

G Recommended Storage and Quality Control Workflow cluster_storage Storage Protocol cluster_usage Usage Protocol cluster_qc Quality Control Receive Receive Compound Aliquot Aliquot into Amber Vials Receive->Aliquot QC_Initial Initial QC (Baseline) Receive->QC_Initial Purge Purge with Inert Gas Aliquot->Purge Seal Seal & Label Vials Purge->Seal Store Store at -20°C / -80°C Seal->Store Retrieve Retrieve Single Aliquot Store->Retrieve QC_Periodic Periodic QC (e.g., 6 months) Store->QC_Periodic Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Use Use in Experiment Equilibrate->Use

Caption: Recommended workflow for storage and handling.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 8). YouTube. [Link]

  • Does Nitrile Rubber Harden at Low Temperatures?. (2025, April 10). FOREVER SEALS. [Link]

  • High Temperature Nitrile Rubber: Advanced Formulations, Thermal Stability Mechanisms, And Industrial Applications. (2026, March 2). Patsnap Eureka. [Link]

  • How many degrees can nitrile rubber sheets withstand. Jingdong Rubber. [Link]

  • What Temperatures Can Nitrile Rubber Rollers Withstand?. (2025, December 9). Hongda. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (2026, March 22). Spectroscopy Online. [Link]

  • Effect of degradation by temperature onto nitrile rubber elastomer mechanical properties. (2020, December 1). ResearchGate. [Link]

  • A plate method for screening of bacteria capable of degrading aliphatic nitrile. (2009, November 17). ResearchGate. [Link]

  • Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. (2022, September 17). National Center for Biotechnology Information. [Link]

  • Nitrile rubber biodegradation by Gordonia sp. strain J1A and discovery of an oxygenase involved in its degradation. (2025, November 26). National Center for Biotechnology Information. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers. [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025, June 23). Save My Exams. [Link]

  • Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones. ResearchGate. [Link]

  • 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information. NextSDS. [Link]

  • Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023, May 12). MDPI. [Link]

  • Process for preparing beta-keto nitriles and salts thereof. (2007, June 21).
  • Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University. [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. [Link]

  • A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]

  • NITRILES. CDC Stacks. [Link]

  • Nitrile. Wikipedia. [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Center for Biotechnology Information. [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp.. DTIC. [Link]

  • Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Baertschi Consulting. [Link]

  • Chemical changes of thermally sterilized broccoli puree during shelf-life. Lirias. [Link]

  • Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Green Chemistry (RSC Publishing). [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. (2016, August 1). PubMed. [Link]

Sources

Troubleshooting

Resolving emulsion issues during 5,5-dimethyl-3-oxohexanenitrile extraction

Technical Support Center: Resolving Emulsions in 5,5-Dimethyl-3-oxohexanenitrile Extractions Diagnostic Overview: The Chemistry of the Emulsion Welcome to the Technical Support Center. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Emulsions in 5,5-Dimethyl-3-oxohexanenitrile Extractions

Diagnostic Overview: The Chemistry of the Emulsion

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on liquid-liquid extraction (LLE) failures in drug development workflows. When synthesizing 5,5-dimethyl-3-oxohexanenitrile—typically via the condensation of methyl 3,3-dimethylbutanoate with acetonitrile using a strong base like lithium hexamethyldisilazide (LHMDS)[1]—the aqueous workup is notorious for severe emulsification.

Researchers often treat emulsions as a mechanical issue (e.g., shaking too vigorously) rather than a chemical one. The root cause here is molecular amphiphilicity. The target molecule features a highly hydrophobic neopentyl tail (the 5,5-dimethyl group) and a polar β -ketonitrile headgroup. The α -protons between the ketone and nitrile are acidic. If the aqueous quench does not sufficiently lower the pH, a mixture of neutral product and enolate salt coexists. This enolate acts as a potent in situ surfactant, drastically lowering interfacial tension and stabilizing oil-in-water emulsions. Furthermore, lithium salts from LHMDS or sodium salts from alkoxide bases can precipitate at the phase boundary, creating a rigid Pickering emulsion.

Visual Diagnostic Workflow

EmulsionResolution Start Emulsion Detected During Extraction CheckPH Measure Aqueous pH Start->CheckPH AdjustPH Acidify to pH 2-3 (HCl or Citric Acid) CheckPH->AdjustPH pH > 4 (Enolate present) CheckSolvent Is THF the primary organic solvent? CheckPH->CheckSolvent pH < 4 AdjustPH->CheckSolvent SwapSolvent Evaporate THF & Extract with 2-MeTHF CheckSolvent->SwapSolvent Yes CheckRag Visible 'Rag Layer' at Interface? CheckSolvent->CheckRag No SwapSolvent->CheckRag FilterCelite Vacuum Filter Biphasic Mixture via Celite CheckRag->FilterCelite Yes (Pickering Emulsion) Resolved Clean Phase Separation Achieved CheckRag->Resolved No FilterCelite->Resolved

Decision tree for resolving emulsions during β-ketonitrile extraction.

Deep-Dive FAQs: Troubleshooting Specific Scenarios

Q: Why does my THF/water mixture refuse to separate even after centrifugation? A: Tetrahydrofuran (THF) is fully miscible with water. When used as the primary reaction solvent, it acts as a cosolvent during the aqueous quench, bridging the aqueous and organic phases and lowering the interfacial tension to near zero. Centrifugation cannot force separation if the thermodynamic barrier to phase separation is eliminated. You must strip the THF under reduced pressure prior to extraction, or swap to a solvent with lower aqueous miscibility, such as 2-methyltetrahydrofuran (2-MeTHF)[2].

Q: How acidic should the aqueous phase be during the quench? A: The aqueous phase must be brought to a pH of 2.0–3.0. The neutralization-extraction step requires a strong acid (like HCl or sulfuric acid) to fully protonate the metal salt of the β -ketonitrile[3]. If the pH remains above 4.0, a fraction of the molecule remains in its enolate form. Because of the bulky 5,5-dimethyl group, this enolate acts as a highly effective soap, trapping microscopic solvent droplets in a stable emulsion matrix.

Q: I've adjusted the pH and swapped solvents, but a thick "rag layer" persists at the interface. What's next? A: A persistent, opaque "rag layer" at the interface is a classic Pickering emulsion. This is stabilized not by surfactants, but by fine, insoluble solid particulates—often inorganic lithium/sodium salts or polymeric byproducts from the condensation reaction. Do not attempt to separate the layers yet. Instead, drain the entire biphasic mixture and vacuum-filter it through a pad of Celite. The Celite traps the particulates, destroying the structural integrity of the emulsion and allowing immediate phase separation.

Quantitative Solvent Comparison

Selecting the correct extraction solvent is the most critical variable you can control to prevent emulsion formation. Below is a comparison of common solvents used in β -ketonitrile workups:

Extraction SolventAqueous Miscibility ( g/100g water)Interfacial TensionEmulsion RiskRecommended Action
Tetrahydrofuran (THF) Fully MiscibleVery LowCritical Evaporate completely prior to extraction.
Ethyl Acetate (EtOAc) ~8.0ModerateHigh Requires heavy brine to force separation; prone to hydrolysis.
2-Methyltetrahydrofuran (2-MeTHF) ~14.0HighLow Primary recommended solvent. Lower miscibility drives efficient separation[2].
Methyl tert-butyl ether (MTBE) ~4.8HighVery Low Excellent alternative, though slightly less solvating for highly polar impurities.

Self-Validating Standard Operating Procedure (SOP): Emulsion-Free Extraction

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Phase 1: Controlled Quenching

  • Cooling: Chill the crude reaction mixture (containing THF, unreacted acetonitrile, and the enolate of 5,5-dimethyl-3-oxohexanenitrile) to 0 °C using an ice bath.

  • Acidification: Slowly add 1M HCl or aqueous citric acid dropwise while stirring vigorously.

    • Validation Check: Stop stirring and spot the aqueous layer on pH paper. The pH must read strictly between 2.0 and 3.0[3]. If pH > 3.0, the enolate surfactant is still present; continue acidifying.

Phase 2: Solvent Swapping 3. THF Removal: Transfer the quenched mixture to a rotary evaporator. Remove the THF under reduced pressure (30 °C, ~150 mbar).

  • Causality: Stripping THF removes the primary cosolvent that bridges the aqueous and organic phases, inherently driving better phase separation[2].

  • Validation Check: Distillation ceases, and the remaining mixture in the flask appears as a cloudy, predominantly aqueous suspension.

Phase 3: Extraction & Phase Separation 4. Solvent Addition: Transfer the suspension to a separatory funnel. Add 2-MeTHF (equal to the original THF volume) and saturated aqueous NaCl (brine, 0.5x volume). 5. Mixing: Invert the separatory funnel gently 3–4 times. Do not shake vigorously. Vent the stopcock immediately to release pressure. 6. Rag Layer Resolution: Allow the funnel to sit undisturbed for 5 minutes.

  • Validation Check: Inspect the interface. If a thick, cloudy "rag layer" persists (indicating a Pickering emulsion), drain the entire biphasic mixture into a vacuum filtration flask over a 1-inch pad of Celite. Return the clear filtrate to the separatory funnel.

  • Separation: Drain the lower aqueous layer. The upper 2-MeTHF layer now contains the highly pure 5,5-dimethyl-3-oxohexanenitrile, ready for drying over MgSO 4​ and subsequent concentration.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: β-Keto Nitriles for Regioselective Heterocyclic Synthesis

Introduction to 1,3-Dielectrophilic Synthons In the pursuit of novel therapeutics and advanced materials, the construction of highly functionalized heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—demands vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 1,3-Dielectrophilic Synthons

In the pursuit of novel therapeutics and advanced materials, the construction of highly functionalized heterocycles—such as pyrazoles, isoxazoles, and pyrimidines—demands versatile and predictable building blocks. 1,3-Dielectrophiles are the cornerstone of these cyclization strategies. While β-diketones and β-keto esters have historically dominated this space, β-keto nitriles (3-oxoalkanenitriles) have emerged as superior bifunctional synthons when specific functionalization, such as exocyclic amino groups, is required [1].

This guide provides an objective comparison of β-keto nitriles against alternative 1,3-dielectrophiles, detailing the mechanistic causality behind their regioselectivity and providing validated experimental protocols for researchers and drug development professionals.

Comparative Analysis: β-Keto Nitriles vs. Alternatives

The choice of a 1,3-dielectrophile dictates not only the core heterocyclic scaffold but also the exocyclic functional groups available for downstream diversification.

Mechanistic Causality
  • β-Diketones: Possess two highly reactive, often equivalent carbonyl centers. Reactions with asymmetric nucleophiles (like aryl hydrazines) frequently yield mixtures of regioisomeric alkyl/aryl pyrazoles due to the similar electrophilicity of both carbonyls.

  • β-Keto Esters: The ester carbonyl is significantly less electrophilic than the ketone carbonyl. Cyclization with hydrazines predictably yields pyrazol-3-ones (hydroxy pyrazoles).

  • β-Keto Nitriles: The nitrile group (–C≡N) acts as a strong electron-withdrawing group, increasing the acidity of the α-protons. More importantly, the nitrile carbon provides a distinct electrophilic center that, upon cyclization with nitrogen nucleophiles, exclusively yields amino-substituted heterocycles (e.g., aminopyrazoles) rather than oxo/hydroxy derivatives [2]. This is a critical advantage for drug discovery, as exocyclic amines are prime handles for subsequent amide coupling or kinase inhibitor design.

Quantitative Comparison Table
Precursor TypeFunctional GroupsPrimary Pyrazole Product (with PhNHNH₂)Regioselectivity ControlTypical Yield RangeDownstream Utility
β-Keto Nitriles Ketone, Nitrile5-Amino-1-phenylpyrazolesExcellent (Kinetic control via carbonyl)75% – 95%High (Amine handle for cross-coupling/amides)
β-Keto Esters Ketone, Ester1-Phenylpyrazol-3-onesGood (Ester is less reactive)60% – 85%Moderate (Requires activation of -OH to -OTf or -Cl)
β-Diketones Two Ketones1-Phenyl-3,5-dialkylpyrazolesPoor (Unless sterically differentiated)50% – 90%Low (Inert alkyl/aryl substituents)

Regioselectivity in Pyrazole Synthesis

The hallmark of β-keto nitriles is their predictable regioselectivity. When reacting a β-keto nitrile with an asymmetrical hydrazine, such as phenylhydrazine, two potential regioisomers can form: the 5-aminopyrazole or the 3-aminopyrazole.

The Causality of Regiocontrol: Phenylhydrazine contains two nitrogen atoms of differing nucleophilicity. The terminal primary amine (–NH₂) is significantly more nucleophilic than the internal secondary amine (–NH–), which is sterically hindered and electronically deactivated by the adjacent phenyl ring. Simultaneously, the β-keto nitrile possesses two electrophilic centers. The ketone carbonyl is a "harder" and more reactive electrophile compared to the nitrile carbon.

Under neutral or mildly basic conditions, the kinetic attack of the terminal –NH₂ occurs exclusively at the ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization is driven by the internal –NH– attacking the nitrile carbon, yielding the 5-amino-1-phenylpyrazole as the major product [1]. Altering the reaction conditions (e.g., using strong acids or acetylhydrazine[3]) can manipulate the transition state, suppressing side reactions or shifting the isomeric ratio.

Pathway BKN β-Keto Nitrile (Electrophile) INT Hydrazone Intermediate BKN->INT Nucleophilic attack at Carbonyl PHZ Phenylhydrazine (Nucleophile) PHZ->INT P5A 5-Amino-1-phenylpyrazole (Major Regioisomer) INT->P5A Cyclization at Nitrile (Neutral/Basic) P3A 3-Amino-1-phenylpyrazole (Minor Regioisomer) INT->P3A Alternative Cyclization (Acidic Control)

Regioselective cyclization pathway of β-keto nitriles with phenylhydrazine.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the synthesis of 5-amino-1-phenyl-3-substituted-1H-pyrazoles, incorporating built-in analytical validation steps to confirm regioselectivity [1].

Step 1: Condensation and Hydrazone Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of the selected β-keto nitrile (e.g., 3-oxo-3-phenylpropanenitrile) in 25 mL of absolute ethanol.

  • Addition: Add 10.5 mmol of phenylhydrazine hydrochloride and 10.5 mmol of sodium acetate (to buffer the system and maintain kinetic control).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the consumption of the β-keto nitrile via TLC (Hexane:EtOAc 3:1).

Step 2: Isolation and Purification
  • Workup: Allow the reaction mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Partition the residue between water (50 mL) and ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent and purify the crude product via flash column chromatography (Hexane:EtOAc gradient) to isolate the pure aminopyrazole.

Step 3: Analytical Validation (Regioselectivity Confirmation)

To validate that the 5-amino isomer was formed rather than the 3-amino isomer, a 1D Nuclear Overhauser Effect (NOE) difference NMR experiment is mandatory:

  • Execution: Irradiate the exocyclic amino protons (typically appearing as a broad singlet between δ 4.45–6.10 ppm).

  • Observation: In the 5-amino isomer , the amino group is adjacent to the N-phenyl ring but sterically distant from its ortho-protons. Irradiation of the –NH₂ protons will not result in an NOE enhancement of the N-phenyl ortho-protons (δ ~7.5 ppm) [1].

References

  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl] PubMed Central (PMC)[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines MDPI[Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine Bentham Science Publishers[Link]

Comparative

5,5-Dimethyl-3-oxohexanenitrile vs 3-oxohexanenitrile in condensation reactions

Comparative Guide: 5,5-Dimethyl-3-oxohexanenitrile vs. 3-Oxohexanenitrile in Condensation Reactions For drug development professionals and synthetic chemists, β -keto nitriles are indispensable building blocks for the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5,5-Dimethyl-3-oxohexanenitrile vs. 3-Oxohexanenitrile in Condensation Reactions

For drug development professionals and synthetic chemists, β -keto nitriles are indispensable building blocks for the construction of complex heterocycles, including pyrazoles, isoxazoles, and pyrimidines. However, the structural nuances of the alkyl chain flanking the carbonyl group profoundly dictate the molecule's reactivity, stability, and regioselectivity.

This guide provides an in-depth technical comparison between a sterically hindered β -keto nitrile, 5,5-Dimethyl-3-oxohexanenitrile (commonly known as pivaloylacetonitrile), and its linear counterpart, 3-Oxohexanenitrile (butyrylacetonitrile).

Mechanistic Causality: Steric Hindrance vs. Electronic Effects

The fundamental divergence in the chemical behavior of these two compounds stems from the steric bulk of their respective alkyl groups: the massive tert-butyl group in pivaloylacetonitrile versus the unhindered n-propyl group in 3-oxohexanenitrile.

Regioselectivity in Cyclocondensation When β -keto nitriles are subjected to cyclocondensation with binucleophiles (such as arylhydrazines or hydroxylamine), two electrophilic centers are available: the carbonyl carbon and the nitrile carbon.

  • 5,5-Dimethyl-3-oxohexanenitrile: The tert-butyl group creates a severe steric shield around the C3 carbonyl. During the formation of a hydrazone intermediate, this steric bulk restricts rotational freedom, heavily biasing the subsequent intramolecular cyclization. The secondary amine of the hydrazine moiety is forced to attack the nitrile carbon exclusively, yielding 3-tert-butyl-5-aminopyrazoles with >95% regioselectivity .

  • 3-Oxohexanenitrile: Lacking this steric protection, the n-propyl group allows for competitive attack pathways. Condensation often results in a mixed population of regioisomers (typically a 70:30 ratio of 3-alkyl-5-amino to 5-alkyl-3-amino pyrazoles), requiring tedious downstream chromatographic separation.

Susceptibility to the Thorpe Reaction Aliphatic nitriles possessing α -hydrogens are highly susceptible to base-catalyzed self-condensation, known as the Thorpe reaction. The linear nature of 3-oxohexanenitrile leaves its active methylene protons highly accessible, making it prone to oligomerization during synthesis or under strongly basic reaction conditions . Conversely, the steric umbrella of the tert-butyl group in pivaloylacetonitrile provides kinetic stability against self-condensation.

Comparative Quantitative Data

The following table summarizes the operational and kinetic differences between the two reagents during standard synthetic workflows.

Parameter5,5-Dimethyl-3-oxohexanenitrile3-Oxohexanenitrile
Alkyl Substituent tert-Butyln-Propyl
Steric Bulk (A-value approx.) >4.7 kcal/mol~1.7 kcal/mol
Regioselectivity (Pyrazole Synthesis) >95% (Single isomer isolated)~70:30 (Isomeric mixture)
Susceptibility to Thorpe Self-Condensation Low (Sterically hindered)High (Readily accessible α -protons)
Primary Synthetic Challenge Oxirane byproducts (if synthesized via chloropinacolone)Oligomerization / Self-condensation

Reaction Pathway Visualization

The diagram below illustrates the divergent cyclocondensation pathways when these β -keto nitriles are reacted with phenylhydrazine.

G cluster_pivaloyl Pathway A: Pivaloylacetonitrile (Sterically Hindered) cluster_butyryl Pathway B: 3-Oxohexanenitrile (Linear) Piv 5,5-Dimethyl-3-oxohexanenitrile Int1 Hydrazone Intermediate Piv->Int1 + Hydrazine Hyd1 Phenylhydrazine Hyd1->Int1 Prod1 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine (Single Regioisomer) Int1->Prod1 Directed Cyclization But 3-Oxohexanenitrile Int2 Hydrazone Intermediate But->Int2 + Hydrazine Hyd2 Phenylhydrazine Hyd2->Int2 Prod2A 3-Propyl-1-phenyl-1H-pyrazol-5-amine (Major) Int2->Prod2A Major Pathway Prod2B 5-Propyl-1-phenyl-1H-pyrazol-3-amine (Minor) Int2->Prod2B Minor Pathway

Regioselectivity in pyrazole synthesis: sterically hindered vs. linear β-keto nitriles.

Experimental Protocols & Methodologies

Protocol 1: Optimized Synthesis of 5,5-Dimethyl-3-oxohexanenitrile via Claisen Condensation

Note: Traditional synthesis via nucleophilic substitution of 1-chloropinacolone with cyanide often yields 20-35% of a 2-tert-butyloxirane-2-carbonitrile byproduct due to the cyanide ion acting as a base . The Claisen approach below avoids this entirely .

Causality & Rationale: The use of Lithium hexamethyldisilazide (LiHMDS) at -78 °C is critical. By utilizing a strong, bulky, non-nucleophilic base at cryogenic temperatures, the kinetic enolate of acetonitrile is formed quantitatively without triggering the Thorpe self-condensation before the electrophilic methyl pivalate is introduced.

  • Preparation: Purge a flame-dried 500 mL round-bottom flask with anhydrous argon. Add anhydrous THF (150 mL) and cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Inject LiHMDS (1.0 M in THF, 110 mL, 110 mmol) into the flask. Slowly add anhydrous acetonitrile (5.75 mL, 110 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Acylation: Add methyl pivalate (11.6 g, 100 mmol) dropwise over 20 minutes. Maintain the temperature at -78 °C for an additional 2 hours.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature over 3 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH4​Cl (100 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation.

Protocol 2: Regioselective Synthesis of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Causality & Rationale: The reaction is conducted in ethanolic HCl. Under acidic conditions, the more nucleophilic NH2​ group of phenylhydrazine attacks the sterically shielded carbonyl carbon to form the hydrazone. The massive steric bulk of the tert-butyl group severely restricts the rotational freedom of the intermediate, forcing the secondary amine of the hydrazine moiety to attack the nitrile carbon exclusively, yielding the 5-amino isomer and completely suppressing the formation of the 3-amino byproduct .

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5,5-dimethyl-3-oxohexanenitrile (1.39 g, 10.0 mmol) and phenylhydrazine hydrochloride (1.45 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 5 drops of concentrated HCl to the mixture to catalyze hydrazone formation.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ (20 mL) and extract with Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over MgSO4​ , filter, and evaporate. Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine as white crystals.

References

  • Title: A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile Source: Organic Preparations and Procedures International URL: [Link]

  • Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: Molecules (via NCBI/PMC) URL: [Link]

  • Title: Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

Validation

Comparative yield analysis of different 5,5-dimethyl-3-oxohexanenitrile synthesis routes

Introduction 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly valued β-ketonitrile building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly valued β-ketonitrile building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), most notably in the development of highly selective dipeptidyl peptidase IV (DPP-4) inhibitors such as the 3-pyridylacetic acid derivative TAK-100 .

The presence of the sterically bulky tert-butyl group adjacent to the β-keto functionality presents unique steric and thermodynamic challenges during carbon-carbon bond formation. This guide provides an objective, data-driven comparison of the two primary synthetic routes used to generate this compound: the cryogenic LHMDS-mediated Claisen-type condensation and the ambient decarboxylative acylation route.

Mechanistic Pathways Overview

SynthRoutes Ester Methyl 3,3-dimethylbutanoate + Acetonitrile LHMDS LHMDS, THF, -78°C (Claisen-type Condensation) Ester->LHMDS Acyl 3,3-dimethylbutanoyl chloride + Cyanoacetic Acid Grignard iPrMgCl, THF, 0°C to RT (Decarboxylative Acylation) Acyl->Grignard Product 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) LHMDS->Product High Yield (85-95%) Grignard->Product Moderate Yield (70-80%)

Mechanistic divergence in 5,5-dimethyl-3-oxohexanenitrile synthesis.

Route A: Cryogenic Claisen-Type Condensation (LHMDS-Mediated)

Causality & Chemical Logic

This approach relies on the generation of a highly nucleophilic cyanomethyl anion. Acetonitrile (pKa ~25) is deprotonated using Lithium hexamethyldisilazide (LHMDS, pKa ~26). Why LHMDS? As a sterically hindered, non-nucleophilic strong base, LHMDS quantitatively deprotonates the acetonitrile without participating in nucleophilic transesterification or direct attack on the ester precursor (methyl 3,3-dimethylbutanoate) .

The cryogenic temperature (-78°C) is not optional; it is mandatory to suppress the self-condensation of acetonitrile (forming 3-aminocrotononitrile) and to stabilize the highly reactive cyanomethyl lithium species before the electrophile is introduced.

Self-Validating Experimental Protocol
  • Anion Generation: To a flame-dried flask under argon, add anhydrous THF (50 mL) and acetonitrile (6.31 g, 153.6 mmol). Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add LHMDS (156.3 mL, 1.0 M solution in THF) over 30 minutes to maintain internal temperature below -70°C.

  • Electrophilic Addition: Stir the mixture for 30 minutes at -78°C. Slowly add a solution of methyl 3,3-dimethylbutanoate (10.0 g, 76.8 mmol) in THF (20 mL).

  • Reaction Maturation: Maintain stirring at -78°C for 2 hours.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1 mL 1N HCl, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show complete consumption of the ester (Rf ~0.8). Note: The β-ketonitrile product (Rf ~0.3) is UV-inactive and requires KMnO₄ staining for visualization.

  • Quench & Extraction: Quench the reaction while still cold by adding 1N HCl (150 mL) to protonate the enolate and prevent retro-Claisen cleavage. Warm to room temperature. Extract with EtOAc (3 x 100 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude product is often >90% pure but can be subjected to silica gel chromatography if analytical purity is required.

Workflow Step1 1. Deprotonation Acetonitrile + LHMDS THF, -78°C, 30 min Step2 2. Electrophilic Attack Add Methyl 3,3-dimethylbutanoate Stir 2h at -78°C Step1->Step2 Step3 3. Reaction Quench Add 1N HCl Warm to RT Step2->Step3 Step4 4. Extraction & Wash EtOAc extraction Brine wash, Na2SO4 dry Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step cryogenic condensation workflow and validation checkpoints.

Route B: Decarboxylative Acylation (Cyanoacetic Acid Route)

Causality & Chemical Logic

For facilities lacking cryogenic infrastructure, the decarboxylative acylation of 3,3-dimethylbutanoyl chloride offers a robust, ambient-temperature alternative. In this route, cyanoacetic acid is doubly deprotonated using isopropylmagnesium chloride (iPrMgCl) to form a reactive dianion.

Why a dianion? The first equivalent of base deprotonates the carboxylic acid, while the second deprotonates the α-carbon. This dianion attacks the acyl chloride to form an unstable β-keto acid intermediate. Upon acidic workup, this intermediate spontaneously decarboxylates to yield 5,5-dimethyl-3-oxohexanenitrile. The irreversible loss of CO₂ gas acts as the thermodynamic driving force, pushing the reaction to completion without the need for extreme cooling.

Self-Validating Experimental Protocol
  • Dianion Formation: Dissolve cyanoacetic acid (7.8 g, 92 mmol) in anhydrous THF (100 mL) at 0°C. Slowly add iPrMgCl (2.0 M in THF, 92 mL, 184 mmol). Stir for 1 hour at 0°C.

  • Acylation: To the resulting suspension, add 3,3-dimethylbutanoyl chloride (5.0 g, 37 mmol) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Decarboxylative Workup: Cool the mixture to 0°C and carefully quench with 2N HCl (100 mL).

    • Validation Checkpoint: The addition of HCl will trigger vigorous CO₂ evolution. The cessation of gas evolution serves as a macroscopic, physical indicator that the decarboxylation is complete.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 75 mL). Wash the organic layers with saturated NaHCO₃ to remove unreacted cyanoacetic acid, followed by brine. Dry over MgSO₄ and concentrate.

Quantitative Yield & Performance Comparison

To aid in route selection, the following table synthesizes the operational and yield metrics of both pathways based on standard 50-gram scale optimizations.

ParameterRoute A: Claisen-Type CondensationRoute B: Decarboxylative Acylation
Primary Reagents Methyl 3,3-dimethylbutanoate, MeCN3,3-dimethylbutanoyl chloride, Cyanoacetic acid
Base / Activator LHMDS (1.0 M in THF)Isopropylmagnesium chloride (iPrMgCl)
Operating Temperature -78°C (Cryogenic)0°C to 25°C (Ambient)
Crude Molar Yield 85% – 95% 70% – 80%
Purity Profile (Crude) High (>90% GC-FID)Moderate (~80%, dimeric byproducts present)
Scalability Bottleneck Exothermic quench, cryogenic coolingVigorous CO₂ gas evolution during workup
Cost Efficiency Moderate (LHMDS is costly at scale)High (Cheaper bulk reagents)

Conclusion & Recommendations

For drug development professionals prioritizing high purity and maximum yield —especially during the synthesis of sensitive API intermediates like DPP-4 inhibitors—Route A (LHMDS-mediated) is the superior choice. The cryogenic control effectively eliminates side reactions, yielding a product that often requires no further chromatographic purification.

Conversely, for early-stage researchers or scale-up facilities where cryogenic reactors are unavailable , Route B provides a highly functional workaround. While the crude yield is lower and requires more rigorous basic washing to remove unreacted acids, it bypasses the logistical hurdles of -78°C operations.

References

  • Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Preparation of 5,5-dimethyl-3-oxohexanenitrile (Patent Application Publication US 2011/0195110 A1).Google Patents.
  • 5,5-dimethyl-3-oxohexanenitrile (CID 28905612). PubChemLite / National Center for Biotechnology Information. URL:[Link]

Comparative

A Senior Application Scientist’s Guide to GC-MS Method Validation for the Detection of 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) Residuals in Pharmaceutical Matrices

Introduction: The Imperative for Monitoring Process-Specific Residuals In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of product safety and efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Monitoring Process-Specific Residuals

In pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of product safety and efficacy. While compendial methods effectively address common residual solvents, the challenge intensifies with process-related impurities—unique molecules that are byproducts or unreacted intermediates from a specific synthetic route. 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3), a potential intermediate, represents such a challenge. Its presence in a final Active Pharmaceutical Ingredient (API) or drug product, even at trace levels, must be meticulously monitored and controlled.

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 5,5-Dimethyl-3-oxohexanenitrile. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind our methodological choices, grounding our protocol in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Analytical Strategy: Why Headspace GC-MS is the Gold Standard

The decision to employ a specific analytical technique is driven by the physicochemical properties of the analyte and the complexity of the sample matrix. 5,5-Dimethyl-3-oxohexanenitrile is a volatile organic compound, making Gas Chromatography (GC) a natural choice for separation.[5][6] However, the true power of this method comes from the synergy of its three core components:

  • Static Headspace (HS) Sampling: Direct injection of a dissolved API or drug product into a hot GC inlet is a recipe for disaster. Non-volatile matrix components (the API, excipients like salts, polymers, and sugars) would contaminate the inlet and degrade the analytical column, leading to frequent, costly maintenance and unreliable results.[4] Headspace sampling elegantly circumvents this. By heating the sample in a sealed vial, we partition the volatile analyte (5,5-Dimethyl-3-oxohexanenitrile) into the gas phase above the sample (the "headspace"), which is then injected into the GC. This ensures only volatile compounds reach the instrument, protecting the system and yielding a much cleaner chromatogram.

  • Gas Chromatography (GC) Separation: The heart of the technique is a high-resolution capillary column that separates compounds based on their boiling points and interaction with the column's stationary phase. This provides the temporal separation necessary to resolve our target analyte from other potential volatile impurities.

  • Mass Spectrometry (MS) Detection: This is what elevates the method to a "gold standard."[7] Unlike less specific detectors like Flame Ionization Detectors (FID), a mass spectrometer acts as a "molecular fingerprint" detector. It fragments the analyte molecule in a predictable way, producing a unique mass spectrum. This allows for unambiguous identification and quantification, virtually eliminating the risk of false positives from co-eluting matrix components.[8][9] This high degree of specificity is a cornerstone of a robust, defensible analytical method.

Workflow for Method Development and Validation

The following diagram outlines the logical flow from initial method development through to a fully validated analytical procedure, ensuring the method is fit for its intended purpose.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Dev_HS Optimize Headspace Parameters (Temp, Time) Dev_Start->Dev_HS Dev_GC Select GC Column & Optimize Temp Program Dev_HS->Dev_GC Dev_MS Optimize MS Parameters (Scan Mode, Ion Selection) Dev_GC->Dev_MS Dev_End Establish Initial Method Conditions Dev_MS->Dev_End Val_Start Finalized Method Protocol Dev_End->Val_Start Method Transfer Specificity Specificity Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy (Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Val_End Validated Method & Final Report Specificity->Val_End Linearity->Val_End Accuracy->Val_End Precision->Val_End LOD_LOQ->Val_End Robustness->Val_End G Analyte Analyte: CAS 96798-17-3 IsVolatile Is the analyte volatile and thermally stable? Analyte->IsVolatile Matrix Is the matrix non-volatile? IsVolatile->Matrix Yes HPLC Use HPLC-UV/MS IsVolatile->HPLC No SpecificityNeeded Is unambiguous identification required? Matrix->SpecificityNeeded Yes GC_MS Use Headspace GC-MS SpecificityNeeded->GC_MS Yes GC_FID Consider GC-FID (Risk of Interference) SpecificityNeeded->GC_FID No

Sources

Validation

A Comparative Guide to 5,5-dimethyl-3-oxohexanenitrile and Standard Pharmaceutical Building Blocks

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthesis, the novelty of the resulting chemical matter, an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthesis, the novelty of the resulting chemical matter, and ultimately, the therapeutic potential of a drug candidate. This guide provides an in-depth technical comparison of 5,5-dimethyl-3-oxohexanenitrile, an aliphatic β-ketonitrile, against a widely used aromatic counterpart, benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile). We will explore their distinct physicochemical properties, comparative reactivity in the synthesis of key heterocyclic scaffolds, and provide detailed experimental protocols to support our findings.

Introduction: The Role of β-Ketonitriles in Drug Discovery

β-Ketonitriles are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1] Their utility stems from the presence of two reactive functional groups: a ketone and a nitrile. This dual functionality allows for a diverse range of chemical transformations, making them ideal starting materials for the construction of complex heterocyclic systems, which are prevalent in many drug molecules.[2]

The nitrile group, in particular, is a common pharmacophore in numerous approved drugs.[3] It can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and modulate the electronic properties of a molecule to enhance its binding affinity to biological targets and improve its pharmacokinetic profile.

This guide focuses on a comparative analysis of two representative β-ketonitriles: the aliphatic 5,5-dimethyl-3-oxohexanenitrile and the aromatic benzoylacetonitrile. By understanding their relative strengths and weaknesses, researchers can make more informed decisions when selecting building blocks for their synthetic campaigns.

Physicochemical Properties: A Tale of Two Scaffolds

The structural differences between the aliphatic 5,5-dimethyl-3-oxohexanenitrile and the aromatic benzoylacetonitrile give rise to distinct physicochemical properties that can significantly impact their handling, reactivity, and the properties of the resulting products.

Property5,5-dimethyl-3-oxohexanenitrileBenzoylacetonitrileReference(s)
CAS Number 96798-17-3614-16-4[4][5]
Molecular Formula C₈H₁₃NOC₉H₇NO[6]
Molecular Weight 139.19 g/mol 145.16 g/mol [5][6]
Appearance Not specified (likely a liquid or low-melting solid)Solid[5]
Melting Point Not available82-83 °C[5]
Boiling Point Not available160 °C at 10 mmHg[5]
Structure Aliphatic chain with a bulky tert-butyl groupPhenyl ring adjacent to the keto group

The presence of the bulky tert-butyl group in 5,5-dimethyl-3-oxohexanenitrile introduces significant steric hindrance, which can influence its reactivity in certain transformations. In contrast, the phenyl group in benzoylacetonitrile imparts aromatic character, leading to a higher melting point and different electronic properties. Aromatic aldehydes and ketones are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[7][8] This reduced electrophilicity of the carbonyl carbon in benzoylacetonitrile can affect its reactivity in condensation reactions.

Reactivity and Applications in Heterocyclic Synthesis

Both 5,5-dimethyl-3-oxohexanenitrile and benzoylacetonitrile are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines. These reactions often proceed through well-established mechanisms like the Guareschi-Thorpe condensation.[9][10]

Pyridine Synthesis

The Guareschi-Thorpe reaction provides a straightforward method for the synthesis of substituted 2-pyridones.[10] This reaction involves the condensation of a β-ketonitrile with a β-dicarbonyl compound in the presence of an ammonia source. The choice between an aliphatic or aromatic β-ketonitrile can influence the reaction conditions and the substitution pattern of the resulting pyridine ring.

Pyrimidine Synthesis

Pyrimidines are another class of heterocycles readily accessible from β-ketonitriles.[11] The synthesis typically involves the condensation of the β-ketonitrile with an amidine, urea, or a similar N-C-N fragment.[12] The nature of the substituent on the β-ketonitrile (aliphatic vs. aromatic) will directly translate to the substitution pattern on the final pyrimidine ring, offering a way to tune the properties of the target molecule.

Experimental Section: A Comparative Synthesis of a Pyridine Derivative

To provide a practical comparison, we outline a general procedure for the synthesis of a substituted pyridine derivative using both 5,5-dimethyl-3-oxohexanenitrile and benzoylacetonitrile. This allows for a direct assessment of their relative performance in a common and important transformation.

General Experimental Workflow

G reagents reagents reflux reflux reagents->reflux cool cool reflux->cool dicarbonyl dicarbonyl dicarbonyl->reflux ammonia ammonia ammonia->reflux solvent solvent solvent->reflux precipitate precipitate cool->precipitate filter filter precipitate->filter wash wash filter->wash dry dry wash->dry characterization characterization dry->characterization yield_purity yield_purity characterization->yield_purity

Caption: General workflow for the comparative synthesis of pyridine derivatives.

Detailed Protocol: Guareschi-Thorpe Pyridine Synthesis

Objective: To synthesize and compare the yields of a substituted pyridine derivative starting from 5,5-dimethyl-3-oxohexanenitrile and benzoylacetonitrile.

Materials:

  • 5,5-dimethyl-3-oxohexanenitrile (or Benzoylacetonitrile) (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Ammonium acetate (20 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the β-ketonitrile (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (20 mmol) in ethanol (20 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

  • Calculate the percentage yield.

Expected Outcome and Discussion:

Based on general reactivity principles, the aliphatic 5,5-dimethyl-3-oxohexanenitrile is expected to react more readily than the aromatic benzoylacetonitrile due to the higher electrophilicity of its carbonyl carbon.[7][8] This may translate to a shorter reaction time or a higher yield under the same reaction conditions. However, the steric bulk of the tert-butyl group in 5,5-dimethyl-3-oxohexanenitrile could potentially hinder the reaction rate.

The resulting pyridine derivatives will have different substituents at the 6-position: a tert-butylmethyl group from 5,5-dimethyl-3-oxohexanenitrile and a phenyl group from benzoylacetonitrile. These differences will impart distinct solubility, lipophilicity, and potential biological activity to the final products.

Data Presentation: Spectroscopic and Physicochemical Data

A comprehensive understanding of a building block requires access to its key analytical data.

Spectroscopic Data for 5,5-dimethyl-3-oxohexanenitrile
TechniqueData
¹H NMR Predicted shifts will show signals corresponding to the tert-butyl group (singlet), the methylene group adjacent to the carbonyl, the methylene group adjacent to the nitrile, and the methylene group between the carbonyl and the tert-butyl group.
¹³C NMR Predicted shifts will include signals for the nitrile carbon, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the various methylene and methyl carbons.
IR Spectroscopy Expected characteristic peaks include a strong C=O stretch around 1715 cm⁻¹ and a C≡N stretch around 2250 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 139.10.
Comparative Physicochemical Properties
Property5,5-dimethyl-3-oxohexanenitrileBenzoylacetonitrile
Calculated logP ~1.5~1.3
pKa (of α-proton) Estimated to be slightly higher (less acidic) than benzoylacetonitrile due to the electron-donating nature of the alkyl group.Estimated to be lower (more acidic) than the aliphatic counterpart due to the electron-withdrawing and resonance-stabilizing effect of the phenyl group.

The difference in acidity of the α-proton is a crucial factor in their reactivity. The more acidic α-protons of benzoylacetonitrile facilitate the formation of the enolate intermediate, which is a key step in many condensation reactions.

Conclusion and Future Perspectives

Both 5,5-dimethyl-3-oxohexanenitrile and benzoylacetonitrile are valuable building blocks in pharmaceutical synthesis, each offering distinct advantages.

  • 5,5-dimethyl-3-oxohexanenitrile provides access to novel chemical space with its unique aliphatic, sterically hindered substituent. This can lead to compounds with improved metabolic stability and different binding interactions compared to their aromatic counterparts. Its potentially higher reactivity could also be advantageous in certain synthetic routes.

  • Benzoylacetonitrile is a well-established and widely used building block that provides a rigid aromatic scaffold. Its reactivity is well-understood, and it serves as a reliable starting material for a vast number of known synthetic transformations.

The choice between these two building blocks will ultimately depend on the specific goals of the research program. For researchers seeking to explore novel chemical space and potentially improve the pharmacokinetic properties of their compounds, 5,5-dimethyl-3-oxohexanenitrile represents an attractive alternative to more traditional aromatic building blocks.

This guide has provided a framework for comparing these two important building blocks. It is our hope that the information and experimental protocols presented here will empower researchers to make strategic decisions in their quest for the next generation of innovative therapeutics.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. (2023). Available at: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. (2007). Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (PDF) ResearchGate. (2016). Available at: [Link]

  • Guareschi-Thorpe Condensation. Organic-Chemistry.org. Available at: [Link]

  • 5-Methyl-3-oxohexanenitrile. PubChem. Available at: [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]

  • Synthesis of compound 5. Reagents and conditions: (i) Benzoylacetonitrile, pyridine, reflux 3 h. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. Available at: [Link]

  • 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. (2021). Available at: [Link]

  • Guareschi–Thorpe condensation | Request PDF. ResearchGate. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4 ... Google Patents.
  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. (2025). Available at: [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Available at: [Link]

  • Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. (2023). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. The Royal Society of Chemistry. Available at: [Link]

  • 5,5-dimethyl-3-oxohexanenitrile (C8H13NO). PubChemLite. Available at: [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). NP-MRD. Available at: [Link]

  • Solvent-Free Heterocyclic Synthesis. ACS Publications. (2009). Available at: [Link]

  • Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? Part-13|Unit-12. YouTube. (2017). Available at: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Science.gov. Available at: [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]

  • Physicochemical explanation of applicability domain. JaCVAM. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,5-Dimethyl-3-oxohexanenitrile

Comprehensive Safety and Handling Guide for 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3) Executive Summary 5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly specialized bifunctional building block widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 5,5-Dimethyl-3-oxohexanenitrile (CAS 96798-17-3)

Executive Summary

5,5-Dimethyl-3-oxohexanenitrile (CAS: 96798-17-3) is a highly specialized bifunctional building block widely utilized in advanced organic synthesis. It is most notably employed in the pharmaceutical development of dipeptidyl peptidase IV (DPP-4) inhibitors, such as the antidiabetic agent TAK-100[1]. While its unique structure—featuring both a reactive ketone and a terminal nitrile—makes it invaluable for constructing complex pyridine derivatives[2], it also imparts significant toxicological risks. This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Section 1: Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of 5,5-Dimethyl-3-oxohexanenitrile. The compound carries multiple Global Harmonized System (GHS) hazard classifications[3]. Understanding the causality behind these hazards is critical for anticipating failure points in your safety ecosystem.

Table 1: GHS Hazard Classifications and Mechanistic Causality

Hazard ClassHazard CodeSignal WordMechanistic Causality (The "Why")
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332WarningThe nitrile moiety (-C≡N) can interfere with cellular respiration if metabolized. The ketone group acts as a permeation enhancer, increasing lipophilicity and facilitating rapid dermal and mucosal absorption[3].
Skin Irritation H315WarningActs as a defatting agent upon contact with the epidermis, disrupting the lipid bilayer and causing localized inflammation[3].
Eye Irritation (2A) H319WarningVapors and liquid droplets interact with the aqueous film of the cornea, causing severe irritation and potential protein denaturation[3].
STOT SE 3 H336WarningHigh vapor pressure allows the inhalation of volatile organic compounds (VOCs), which cross the blood-brain barrier to induce central nervous system (CNS) depression, leading to drowsiness or dizziness[3].

Section 2: The PPE Ecosystem (A Self-Validating Defense)

Selecting PPE for 5,5-Dimethyl-3-oxohexanenitrile is not merely about compliance; it is about creating a multi-layered barrier against its specific routes of exposure. According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must be prioritized and actively validated before relying on PPE[4].

Table 2: Mandatory PPE Specifications and Validation Protocols

PPE CategorySpecificationCausality & Validation Protocol
Respiratory Fume Hood (Primary) + NIOSH OV Respirator (Secondary)Causality: Prevents inhalation of H336-inducing vapors.Validation: Verify hood face velocity is strictly between 80-120 FPM before uncapping the reagent[4].
Hand Double-gloving: Butyl rubber (outer) over Nitrile (inner)Causality: Ketones rapidly degrade standard nitrile gloves. Butyl rubber provides superior resistance to the ketone moiety, while the inner nitrile layer protects against cyano-group penetration.
Eye/Face Chemical splash goggles + Polycarbonate face shieldCausality: Protects against H319 severe eye irritation from micro-splashes or pressure buildup during syringe transfers[3].
Body Flame-resistant (FR) lab coat + Chemical-resistant apronCausality: Prevents saturation of clothing in the event of a spill, directly mitigating H312 (dermal toxicity) risks.

Section 3: Operational Workflow & Step-by-Step Methodology

When utilizing 5,5-Dimethyl-3-oxohexanenitrile for synthesizing targets like the TAK-100 precursor[2], strict adherence to closed-system transfers is required to prevent vapor release and atmospheric degradation.

Protocol: Safe Aliquoting and Transfer for Organic Synthesis

  • Pre-Operational Readiness:

    • Purge the chemical fume hood of unnecessary clutter to ensure unobstructed laminar airflow[4].

    • Don all PPE specified in Table 2.

    • Self-Validation: Inspect all glassware for micro-fractures under a bright light before use.

  • Inert Gas Purging:

    • Connect the receiving reaction vessel to a Schlenk line. Purge with ultra-high-purity Argon or Nitrogen for 15 minutes to prevent oxidative degradation of the ketone functionality.

  • Closed-System Transfer:

    • Do not pour the liquid. Insert a perfectly dry, inert-gas-flushed glass syringe equipped with a long, deflected-point needle through the septum of the reagent bottle.

    • Slowly withdraw the required volume of 5,5-Dimethyl-3-oxohexanenitrile, ensuring no air bubbles are introduced.

  • Addition to Reaction Vessel:

    • Transfer the syringe to the reaction flask and inject the chemical dropwise under continuous stirring to manage localized exothermic reactions with nucleophiles.

  • Decontamination:

    • Immediately rinse the syringe with a compatible solvent (e.g., acetone, followed by water) directly into a designated hazardous waste container.

Section 4: Spill Management and Disposal Plan

Prudent Practices dictates that chemical hoods should never be used for the disposal of volatile hazardous materials by evaporation[4].

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the area to prevent acute inhalation toxicity (H332, H336)[3]. Don a self-contained breathing apparatus (SCBA) if the spill exceeds 100 mL. Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, as the compound is organic and potentially reactive.

  • Waste Disposal: Collect the absorbed material using non-sparking tools. Place it in a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Toxic Organic Waste - Contains Nitriles/Ketones" and arrange for institutional hazardous waste pickup[4].

Section 5: Workflow Visualization

G Start Risk Assessment & GHS Review PPE Don PPE (Butyl/Nitrile Gloves, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 FPM) PPE->Hood Transfer Closed-System Transfer (Syringe/Septum) Hood->Transfer Spill Spill Detected? Transfer->Spill Contain Evacuate & Absorb (Vermiculite/Sand) Spill->Contain Yes Proceed Execute Synthesis (e.g., DPP-4 Inhibitor) Spill->Proceed No Dispose HDPE Hazardous Waste Disposal Contain->Dispose Proceed->Dispose

Operational workflow for the safe handling and disposal of 5,5-Dimethyl-3-oxohexanenitrile.

References

  • [3] Title: 5,5-dimethyl-3-oxohexanenitrile — Chemical Substance Information | Source: nextsds.com | URL: 3

  • [4] Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: nih.gov | URL: 4

  • [2] Title: Discovery of a 3-pyridylacetic acid derivative (TAK-100) as a potent, selective and orally active dipeptidyl peptidase IV (DPP-4) inhibitor | Source: nih.gov | URL: 2

  • [1] Title: Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor | Source: acs.org | URL: 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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